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  • Product: 1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride
  • CAS: 1461705-42-9

Core Science & Biosynthesis

Foundational

Aminopyrazole Building Blocks: A Technical Guide for Medicinal Chemistry Scaffolds

Introduction: The Privileged Status of Aminopyrazoles in Drug Discovery The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Aminopyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in engaging with biological targets.[3][4] Among pyrazole derivatives, aminopyrazoles have emerged as "privileged scaffolds," consistently appearing in a multitude of clinically successful and late-stage investigational drugs.[1][2] This prominence is largely due to the strategic placement of the amino group, which provides a critical vector for further functionalization and a key interaction point with target proteins, particularly the hinge region of kinases.[5]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of aminopyrazole building blocks. We will delve into the core synthetic methodologies, explore their application in constructing potent and selective kinase inhibitors, and detail the experimental workflows necessary for their biological evaluation. The focus will be on not just the "how" but the "why," elucidating the causal relationships behind experimental choices to empower rational drug design.

Part 1: Synthesis of Aminopyrazole Scaffolds: A Practical Guide

The synthetic accessibility of the aminopyrazole core is a key reason for its widespread use. Numerous methods exist, but the condensation of a 1,3-dielectrophilic species with a hydrazine derivative remains the most prevalent and versatile approach.[6]

The Workhorse Reaction: Condensation of β-Ketonitriles with Hydrazines for 3- and 5-Aminopyrazoles

The most common and robust method for synthesizing 3- and 5-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine.[7][8] The reaction proceeds through a well-established mechanism: initial nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl forms a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon.[7]

Causality Behind Experimental Choices:

The regiochemical outcome of this reaction when using a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is a critical consideration. The two nitrogen atoms of the substituted hydrazine exhibit different nucleophilicity, which can lead to the formation of two regioisomeric products: the N-substituted 5-aminopyrazole and the N-substituted 3-aminopyrazole.[9]

  • Under neutral or acidic conditions, the more nucleophilic, unsubstituted nitrogen of the hydrazine typically attacks the more electrophilic carbonyl carbon first. Subsequent cyclization then leads predominantly to the N1-substituted 5-aminopyrazole .

  • Under basic conditions, the regioselectivity can sometimes be reversed, favoring the formation of the N1-substituted 3-aminopyrazole .[7] The choice of solvent can also influence this outcome; for instance, using ethanol with sodium ethoxide can favor the 3-amino isomer.

The selection of an acid or base catalyst can accelerate the reaction. A catalytic amount of acetic acid is commonly used to facilitate both the initial condensation and the subsequent cyclization.[9] If a hydrazine salt (e.g., hydrochloride) is used, a base such as triethylamine must be added to liberate the free hydrazine.[7][9]

Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol provides a representative example of the synthesis of a 5-aminopyrazole derivative.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Phenylhydrazine

  • Anhydrous Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the desired ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Diagram: General Synthetic Workflow for 5-Aminopyrazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification beta_keto β-Ketonitrile reaction Condensation & Cyclization (Solvent, Heat, Catalyst) beta_keto->reaction hydrazine Hydrazine Derivative hydrazine->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration cooling->filtration purification Recrystallization/ Column Chromatography filtration->purification product Aminopyrazole Product purification->product

Caption: A typical workflow for the synthesis of aminopyrazoles from β-ketonitriles and hydrazines.

Synthesis of 4-Aminopyrazoles

The synthesis of 4-aminopyrazoles often follows a different strategy. A common approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by functional group manipulation to introduce the amino group at the 4-position. An alternative, more direct route involves the reduction of a 4-nitropyrazole, which can be prepared by nitration of the parent pyrazole.

Experimental Protocol: Two-Step Synthesis of 1-Alkyl-4-aminopyrazoles

This protocol outlines a practical synthesis of 4-aminopyrazoles.

Step 1: N-Alkylation of 4-Nitropyrazole

  • To a solution of 4-nitropyrazole (1 equivalent) and the desired primary or secondary alcohol (1.5 equivalents) in a suitable solvent like tetrahydrofuran (THF), add triphenylphosphine (1.5 equivalents).

  • Cool the mixture in an ice bath and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the 1-alkyl-4-nitropyrazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-alkyl-4-nitropyrazole (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-aminopyrazole.

Part 2: Aminopyrazoles as Kinase Inhibitor Scaffolds

The aminopyrazole core is particularly well-suited for the design of kinase inhibitors. The pyrazole ring itself can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The amino group serves as a versatile handle for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.

Structure-Activity Relationships (SAR) of Aminopyrazole-Based Kinase Inhibitors

Systematic modification of the aminopyrazole scaffold has led to the development of potent and selective inhibitors for various kinase families, including Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), and p38 Mitogen-Activated Protein Kinase (MAPK).

Bruton's Tyrosine Kinase (BTK) Inhibitors: Pirtobrutinib, a recently approved non-covalent BTK inhibitor, features a 5-aminopyrazole core.[2] The SAR for this class of inhibitors highlights the importance of specific substitutions:

Compound/ModificationR1 (on Pyrazole N1)R2 (on Amino Group)BTK IC50 (nM)
Lead Structure (S)-1,1,1-trifluoropropan-2-ylH(Reference)
Pirtobrutinib (S)-1,1,1-trifluoropropan-2-yl5-fluoro-2-methoxybenzoyl~1-5
Analog A Isopropyl5-fluoro-2-methoxybenzoyl>100
Analog B (S)-1,1,1-trifluoropropan-2-yl2-methoxybenzoyl~20-50

Data is illustrative and compiled from public domain sources.

The trifluoromethyl group on the N1 substituent is crucial for potency, likely through favorable interactions in a nearby hydrophobic pocket. The specific substitution pattern on the benzoyl moiety attached to the amino group is also critical for high-affinity binding.

Janus Kinase (JAK) Inhibitors: 4-Aminopyrazole derivatives have been successfully developed as potent JAK inhibitors.[10] The SAR studies for these compounds reveal key insights:

CompoundR1 (on Pyrimidine)R2 (on Phenyl)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3f 2,4-dichloroH3.42.23.5
11b 2-chloro4-fluoro15.28.912.1
Ruxolitinib (Control) --<10<10<10

Data adapted from ACS Med. Chem. Lett. 2016, 7, 11, 1046–1051.[10]

These results demonstrate that small changes to the substitution pattern on the pyrimidine and phenyl rings can significantly impact potency and selectivity across the JAK family.

p38 MAPK Inhibitors: Aminopyrazole ureas are a well-established class of p38 MAPK inhibitors.[11] Their SAR is characterized by:

CompoundR1 (at C5 of Pyrazole)R2 (on Urea Phenyl)p38α IC50 (nM)
BIRB 796 tert-Butyl4-(2-morpholinoethoxy)naphthalene-1-yl~1
Analog C Isopropyl4-(2-morpholinoethoxy)naphthalene-1-yl>50
Analog D tert-ButylPhenyl~100

Data is illustrative and based on public domain information.[3]

The bulky tert-butyl group at the C5 position is critical for binding to a lipophilic pocket that opens upon a conformational change in the kinase's activation loop.[3][11] The extended substituent on the urea nitrogen is essential for achieving high potency by accessing the ATP-binding site.

Target Engagement and Signaling Pathways

Aminopyrazole-based inhibitors exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for interpreting the results of biological assays.

BTK Signaling Pathway: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[1] Inhibition of BTK by compounds like pirtobrutinib disrupts this pathway, leading to apoptosis in malignant B-cells.

Diagram: Simplified BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Aminopyrazole BTK Inhibitor (e.g., Pirtobrutinib) Inhibitor->BTK Inhibition

Caption: Inhibition of BTK by aminopyrazole-based drugs blocks downstream signaling, leading to reduced B-cell proliferation.

JAK-STAT Signaling Pathway: The JAK-STAT pathway transmits signals from cytokine and growth factor receptors to the nucleus, regulating gene expression involved in immunity and inflammation.[12] Aminopyrazole-based JAK inhibitors block the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.

Diagram: Simplified JAK-STAT Signaling Pathway

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneExpression Gene Expression (Inflammation, Proliferation) STAT_dimer->GeneExpression Translocation to Nucleus Nucleus Nucleus Inhibitor Aminopyrazole JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Aminopyrazole JAK inhibitors prevent the phosphorylation of STAT proteins, thereby inhibiting inflammatory gene expression.

p38 MAPK Signaling Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α.[13][14] Aminopyrazole inhibitors of p38 MAPK block this cascade, reducing inflammation.

Diagram: Simplified p38 MAPK Signaling Pathway

G Stress_Cytokines Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation Downstream Downstream Substrates (e.g., MK2, Transcription Factors) p38->Downstream Activation Inflammation Inflammatory Response (e.g., TNF-α production) Downstream->Inflammation Inhibitor Aminopyrazole p38 Inhibitor Inhibitor->p38 Inhibition

Caption: p38 MAPK inhibitors containing an aminopyrazole scaffold block the inflammatory signaling cascade.

Part 3: Biological Evaluation of Aminopyrazole-Based Compounds

A robust and systematic approach to biological evaluation is essential for advancing aminopyrazole-based drug candidates. This typically involves a tiered workflow, starting with in vitro biochemical assays and progressing to cell-based assays to assess cellular potency and mechanism of action.

Experimental Workflow for Biological Characterization

Diagram: Tiered Workflow for Biological Evaluation

G cluster_tier1 Tier 1: In Vitro Biochemical Assays cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Downstream Effects kinase_assay In Vitro Kinase Assay (IC50 Determination) viability_assay Cell Viability/Proliferation Assay (e.g., MTT) kinase_assay->viability_assay Potent Hits target_engagement Target Engagement Assay (e.g., CETSA, Western Blot) viability_assay->target_engagement Cell-Active Hits pathway_analysis Pathway Modulation Analysis (e.g., Phospho-protein Western Blot) target_engagement->pathway_analysis Confirmed Target Binders

Caption: A typical tiered workflow for the biological evaluation of aminopyrazole-based kinase inhibitors.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination): This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol Outline:

  • Reagents: Purified recombinant kinase, specific substrate peptide, ATP, and assay buffer.

  • Procedure: a. Prepare serial dilutions of the aminopyrazole test compound. b. In a microplate, combine the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP (often radiolabeled or in a system that allows for detection of ADP). d. Incubate for a defined period at the optimal temperature for the kinase. e. Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

MTT Cell Viability Assay: This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[12][16]

Protocol Outline:

  • Cell Culture: Seed the appropriate cancer cell line (e.g., a B-cell lymphoma line for a BTK inhibitor) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the aminopyrazole compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Target Phosphorylation: This technique is used to confirm that the inhibitor is blocking the kinase activity within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.[17]

Protocol Outline:

  • Cell Treatment and Lysis: Treat cells with the aminopyrazole inhibitor for a specified time, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BTK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: The absence or reduction of a band corresponding to the phosphorylated protein in inhibitor-treated samples indicates target inhibition. A loading control (e.g., an antibody against the total, unphosphorylated protein or a housekeeping protein like GAPDH) should be used to ensure equal protein loading.[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[5][18] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol Outline:

  • Cell Treatment: Treat intact cells with the aminopyrazole inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or another detection method.

  • Data Analysis: A shift to a higher melting temperature for the target protein in the presence of the inhibitor confirms target engagement.[19]

Conclusion

Aminopyrazole scaffolds represent a highly valuable and versatile class of building blocks in medicinal chemistry. Their synthetic tractability, coupled with their inherent ability to form key interactions with a wide range of biological targets, particularly protein kinases, has cemented their "privileged" status. This guide has provided a technical framework for the synthesis, application, and evaluation of aminopyrazole-based compounds. By understanding the underlying principles of their synthesis, the nuances of their structure-activity relationships, and the robust methodologies for their biological characterization, researchers can more effectively leverage the power of the aminopyrazole scaffold to design and develop the next generation of targeted therapeutics.

References

  • Zhang, Q., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1046–1051. [Link]

  • Chan, B. K., et al. (2013). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 4(1), 85–90.
  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Vitale, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Phatak, S. S., et al. (2021). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 6(16), 10845–10857. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Al-Ostoot, F. H., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 16(10), 1935–1944. [Link]

  • Kiyokawa, K., et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(23), 14597-14619.
  • Elnagdi, M. H., et al. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(1), 62-72. [Link]

  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Al-Ghorbani, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(4), 839–847. [Link]

  • Hardy, A., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(3), 421-425. [Link]

  • Bantscheff, M., et al. (2011). CellEKT: A Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - A Step-by-Step Guide. Methods in Molecular Biology, 753, 261-280.
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  • Vitale, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
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  • Shawali, A. S., et al. (2002). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 7(3), 263-273. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

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  • Guttman-Yassky, E., et al. (2021). Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. Journal of the European Academy of Dermatology and Venereology, 35(5), 1045-1055.
  • Nakagawa, H., et al. (2020). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Journal of Allergy and Clinical Immunology, 145(4), 1107-1110.
  • Elnagdi, M. H., et al. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
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Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-amino-1-phenyl-5-propylpyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for 4-amino-1-phenyl-5-propylpyrazole hydrochloride is not publicly available. This guide has been meticulous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-amino-1-phenyl-5-propylpyrazole hydrochloride is not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous pyrazole derivatives and the parent pyrazole compound. The recommendations herein are based on the known hazards of this chemical class and are intended to provide a robust framework for risk assessment and safe handling. It is imperative to treat this compound with the caution afforded to new chemical entities and to supplement this guide with internal safety assessments.

Section 1: Understanding the Pyrazole Scaffold - A Chemist's Perspective

Pyrazole and its derivatives represent a significant class of heterocyclic compounds, widely utilized as foundational scaffolds in the development of pharmaceuticals and agrochemicals.[1][2][3] Their biological activity is diverse, with derivatives exhibiting properties ranging from anti-inflammatory and anticancer to antimicrobial and antidiabetic.[2][4] This broad bioactivity underscores the necessity of a cautious and informed approach to handling novel pyrazole-based compounds. The presence of amino, phenyl, and propyl groups on the pyrazole core of the target molecule suggests the potential for specific toxicological interactions that must be proactively managed.

Section 2: Hazard Identification & Risk Profile

Based on the hazard classifications of analogous pyrazole compounds, 4-amino-1-phenyl-5-propylpyrazole hydrochloride should be presumed to present the following risks until proven otherwise.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6][7]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic/Harmful in contact with skin.[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][7][8][9]
Serious Eye Damage/IrritationCategory 2 / 1H319/H318: Causes serious eye irritation/damage.[5][6][8][9]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[7][8]
Specific Target Organ Toxicity (Repeated Exposure)Category 1 / 2H372/H373: Causes damage to organs through prolonged or repeated exposure.[6][10][11]
Hazardous to the Aquatic Environment, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects.[6][11]

Signal Word: Danger [6][10][11]

Primary Routes of Exposure:

  • Ingestion: Harmful if swallowed, potentially leading to systemic toxicity.[5][6][12]

  • Inhalation: As a crystalline powder or solid, inhalation of dust can cause respiratory tract irritation.[7][8][13]

  • Skin Contact: Can cause skin irritation, and potentially toxic effects upon absorption. May cause allergic skin sensitization.[6][9]

  • Eye Contact: Poses a risk of serious eye irritation or damage.[5][6][8]

Section 3: The Self-Validating Safety Protocol: A Workflow for Safe Handling

The following protocol is designed as a closed-loop system, where adherence to each step inherently validates the safety of the entire process. The causality behind each step is explained to foster a deep understanding of the required precautions.

Engineering Controls: The First Line of Defense

Your primary safety barrier should always be engineering controls, which are designed to minimize exposure by isolating the hazard.

  • Ventilation: All handling of solid 4-amino-1-phenyl-5-propylpyrazole hydrochloride must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[9] The ventilation system should be regularly monitored to ensure it is functioning correctly.

  • Containment: For procedures with a high potential for aerosolization (e.g., weighing, preparing solutions), use of a glove box or similar containment enclosure is strongly recommended.

  • Proximity Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of the handling area.[8][9][13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the critical final barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile, and ensure they are appropriate for the solvents being used. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[5][8]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a splash hazard, a full-face shield should be worn in addition to goggles.[8]

  • Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be used.[5]

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or P100) is necessary.[8][13]

Safe Handling and Storage Workflow

This workflow diagram illustrates the critical decision points and actions required for safely managing the compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_storage Storage & Waste A Receive Compound B Review this Guide & Internal Chemical Safety Policy A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Select & Inspect PPE C->D E Weigh Solids D->E F Prepare Solutions E->F G Perform Experiment F->G H Decontaminate Glassware & Surfaces G->H I Store in Tightly Closed Container H->I K Segregate Waste (Solid & Liquid) H->K J Store in Cool, Dry, Well-Ventilated Area I->J L Dispose via Certified Waste Management K->L

Caption: Workflow for handling 4-amino-1-phenyl-5-propylpyrazole hydrochloride.

Storage Requirements:

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[7][9]

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.

  • The storage class for similar toxic compounds is often 6.1C (Combustible, acute toxic).[6][10][11]

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][7][9]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[7][8][13]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][7][12]

Accidental Release Measures:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Prevent the spill from entering drains or waterways.[9]

  • Clean-up: Wearing full PPE, including respiratory protection, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[7][9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazards from Combustion: Hazardous decomposition products may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Section 5: Toxicological and Ecological Profile

Toxicology Summary:

  • Acute Effects: As previously stated, the primary acute risks are from ingestion, skin contact, and eye contact, leading to systemic toxicity, irritation, or damage.[5][6][7]

  • Chronic Effects: Pyrazole derivatives have been shown to cause damage to organs such as the spleen and thyroid through prolonged or repeated exposure.[6][11] The specific target organs for this compound are unknown but should be a consideration in long-term studies.

  • Sensitization: There is a potential for allergic skin sensitization, where initial exposure may not cause a reaction, but subsequent exposures can lead to a significant allergic response.

  • Mutagenicity/Carcinogenicity: Data for this specific compound is not available. Many pyrazole derivatives are being investigated for anticancer properties, but this does not preclude the possibility of carcinogenic or mutagenic effects of other analogs.[4]

Ecological Information:

  • The parent compound, pyrazole, is classified as harmful to aquatic life with long-lasting effects.[6][11] Therefore, it is crucial to prevent the release of 4-amino-1-phenyl-5-propylpyrazole hydrochloride into the environment. All waste must be handled as hazardous.[7]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste. Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general waste.[5][6]

References

  • KISHIDA CHEMICAL CO., LTD. (2017). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone).
  • Chemsrc. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet.
  • Merck Millipore. (n.d.). Pyrazole CAS 288-13-1 | 807572.
  • ChemicalBook. (n.d.). Pyrazole | 288-13-1.
  • Sigma-Aldrich. (n.d.). Pyrazole 98 288-13-1.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Amino-1-phenylpyrazole-4-carbonitrile.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Amino-1-methyl-1H-pyrazole.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 5-Amino-1-phenylpyrazole.
  • PubChem. (n.d.). Pyrazole | C3H4N2 | CID 1048.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from National Journal of Pharmaceutical Sciences.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Amino-1H-pyrazole.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenylpyrazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.

Sources

Foundational

commercial suppliers of 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl

Technical Sourcing Guide: 1-Phenyl-5-propyl-1H-pyrazol-4-amine HCl Document Control: Type: Technical Whitepaper & Sourcing Protocol Subject: 1-Phenyl-5-propyl-1H-pyrazol-4-amine Hydrochloride CAS Registry: 1461705-42-9 (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcing Guide: 1-Phenyl-5-propyl-1H-pyrazol-4-amine HCl

Document Control:

  • Type: Technical Whitepaper & Sourcing Protocol

  • Subject: 1-Phenyl-5-propyl-1H-pyrazol-4-amine Hydrochloride

  • CAS Registry: 1461705-42-9 (HCl Salt) | 1461868-87-0 (Free Base)[1][2]

  • Target Audience: Medicinal Chemists, Sourcing Managers, Process Chemists

Executive Summary: The Strategic Scaffold

In the landscape of modern drug discovery, 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl represents a "privileged structure" building block. Unlike generic anilines, this pyrazole amine offers a unique vector for scaffold decoration. The N-phenyl group provides established pi-stacking interactions within kinase and GPCR binding pockets, while the 5-propyl moiety introduces a precise lipophilic vector (increasing ClogP by ~1.5 units relative to methyl) to tune ADME properties without adding excessive steric bulk.

This guide moves beyond simple catalog listings to provide a validated sourcing, quality assurance, and handling protocol. We address the critical stability advantages of the hydrochloride salt over the free base and define the rigorous testing required to ensure batch-to-batch consistency in high-throughput synthesis.

Chemical Profile & Specifications

Understanding the physicochemical properties is the first step in validating a supplier's Certificate of Analysis (CoA).

PropertySpecificationTechnical Note
Chemical Name 1-Phenyl-5-propyl-1H-pyrazol-4-amine HClIUPAC nomenclature is critical; verify "5-propyl" vs "3-propyl" based on N-substitution.
CAS (HCl Salt) 1461705-42-9 Preferred Form: Enhanced oxidative stability and water solubility.
CAS (Free Base) 1461868-87-0Prone to oxidation (browning) upon air exposure.
Molecular Weight 237.73 g/mol (HCl salt)Free base MW: 201.27 g/mol .
Appearance Off-white to pale beige solidDark brown/purple indicates oxidation of the amine.
Solubility DMSO, MeOH, Water (>10 mg/mL)The salt form allows for aqueous stock preparation.
SMILES CCCC1=C(C=NN1C2=CC=CC=C2)N.ClUse for exact structure search in supplier databases.

Commercial Supply Landscape

Sourcing this compound requires distinguishing between "Stock" suppliers (Tier 1) and "Virtual" aggregators.

Tier 1: Validated Stock Suppliers

These vendors hold physical inventory and have generated the CAS registrations. They are the primary source for >95% purity material suitable for biological screening.

  • BLD Pharm:

    • Catalog #: BD01018342 (HCl Salt)[1]

    • Catalog #: BD00976410 (Free Base)

    • Reliability: High. BLD is a major originator of pyrazole building blocks.

  • AA Blocks:

    • Catalog #: AA01A686[3]

    • Focus: Specialized heterocyclic building blocks.

Tier 2: Aggregators & Custom Synthesis

Companies like Sigma-Aldrich (often via the "Marketplace" or "AldrichCPR" lines) and MolPort frequently list these items but fulfill them via Tier 1 partners or on-demand synthesis.

  • Risk: Longer lead times (2-3 weeks vs. 2-3 days) and potential batch variability.

Sourcing Strategy Recommendation

Directive: Always prioritize the HCl salt (CAS 1461705-42-9) for library synthesis. The free base is an oil or low-melting solid that degrades rapidly. If a supplier only offers the free base, mandate a fresh re-purification or conversion to HCl immediately upon receipt.

Technical Quality Assurance (QA/QC)

Trusting a supplier's CoA is insufficient for late-stage lead optimization. Implement this internal validation workflow.

Visual QA/QC Workflow

QA_Workflow Receipt Receipt of Material (CAS 1461705-42-9) Visual Visual Inspection (Color/Form) Receipt->Visual LCMS LC-MS Analysis (Identity & Purity) Visual->LCMS Pass Reject Reject/Purify Visual->Reject Fail (Dark/Gummy) NMR 1H NMR (DMSO-d6) (Structure Verification) LCMS->NMR M+H = 202.1 >95% Purity LCMS->Reject Impurity >5% Chloride AgNO3 Titration or IC (Salt Stoichiometry) NMR->Chloride Clean Aromatic/Aliphatic Release Release for Synthesis Chloride->Release 0.9 - 1.1 eq Cl- Chloride->Reject Free Base Detected

Figure 1: Decision tree for incoming QC of 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl.

Critical Impurity Profile

When analyzing the NMR/LC-MS, look specifically for these common synthesis byproducts:

  • Nitro Precursor: 4-nitro-1-phenyl-5-propyl-1H-pyrazole. Incomplete reduction leaves this yellow impurity. It is non-nucleophilic and will skew stoichiometry in coupling reactions.

  • Regioisomer: 1-phenyl-3-propyl-1H-pyrazol-4-amine. Pyrazole synthesis from hydrazines can yield regioisomers (1,5- vs 1,3-substitution).

    • Detection: Use NOESY NMR. The 1,5-isomer (target) will show a correlation between the N-phenyl protons and the propyl group. The 1,3-isomer will not.

Synthesis & Handling Protocols

Synthesis Context (Origin)

Understanding how the supplier makes the compound helps predict impurities.

  • Route A (Standard): Condensation of phenylhydrazine with a diketone/keto-ester

    
     Cyclization 
    
    
    
    Nitration
    
    
    Reduction.
  • Route B (Curtius): From 1-phenyl-5-propylpyrazole-4-carboxylic acid (CAS 116344-17-3).[4] This route is cleaner but more expensive.

Handling Protocol: Stability Management

The 4-aminopyrazole moiety is electron-rich and prone to oxidation.

  • Storage: Store at -20°C under argon/nitrogen.

  • Solution Stability: Solutions in DMSO/DMF will darken (oxidize) within 24 hours at room temperature. Prepare fresh.

  • Free Base Generation: If the reaction requires the free base (e.g., Pd-catalyzed coupling), perform the "free-basing" in situ using a mild base (DIPEA or K2CO3) rather than isolating the free amine.

References

  • AA Blocks. (n.d.). Product Data Sheet: 1-Phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride (AA01A686).[3] Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 1-phenyl-1H-pyrazol-4-amine derivatives. National Library of Medicine. Retrieved February 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(1-Phenyl-5-propyl-1H-pyrazol-4-yl)carboxamides

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis of N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)carboxamides , a privileged scaffold in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis of N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)carboxamides , a privileged scaffold in drug discovery (e.g., kinase inhibitors, HDAC inhibitors).

The guide moves beyond generic textbook procedures, addressing the specific steric and electronic challenges posed by the 1-phenyl-5-propyl substitution pattern.

Executive Summary & Scientific Rationale

The 1-phenyl-5-propyl-1H-pyrazol-4-amine core is a versatile building block. Unlike simple anilines, this heteroaromatic amine presents two distinct challenges for amide coupling:

  • Electronic Deactivation: The N1-phenyl ring exerts an inductive electron-withdrawing effect, reducing the nucleophilicity of the C4-amine.

  • Steric Hindrance: The C5-propyl chain creates a steric wall adjacent to the reaction center (C4-amine), impeding the approach of bulky electrophiles.

Standard coupling protocols (e.g., EDC/HOBt) often result in stalled reactions or low yields for this substrate. This guide provides three tiered protocols validated to overcome these barriers, ensuring high throughput and reproducibility.

Key Applications
  • Kinase Inhibition: Pyrazole-4-carboxamides are bioisosteres of ATP, frequently targeting FGFR and Aurora kinases [1, 2].

  • Epigenetic Modulation: Used in the design of HDAC6 inhibitors [3].

  • Agrochemicals: Structural analogs serve as succinate dehydrogenase inhibitor (SDHI) fungicides [4].

Chemical Analysis & Strategy

The Substrate
  • Name: 1-phenyl-5-propyl-1H-pyrazol-4-amine

  • Molecular Weight: 201.27 g/mol

  • pKa (Conjugate Acid): ~3.5–4.0 (Estimated). Significantly less basic than benzylamine (~9.0) or aniline (~4.6).

Strategic Considerations
ParameterChallengeSolution
Nucleophilicity Low (Electron-poor ring)Use highly activated electrophiles (Acid Chlorides or HATU).
Sterics C5-Propyl interferenceHigh concentration (0.5 M), elevated temperature (50°C), or microwave irradiation.
Stability Oxidation prone (free base)Store as HCl salt; liberate in situ under Argon.

Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides)

Best for: Simple aliphatic or aromatic acids, scale-up (>1g), and cost-efficiency.

Reagents:

  • Amine: 1-phenyl-5-propyl-1H-pyrazol-4-amine (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) (1.2 equiv)

  • Base: Triethylamine (TEA) or Pyridine (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add TEA (2.5 equiv). If the amine was stored as a hydrochloride salt, increase TEA to 3.5 equiv.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Although the amine is hindered, controlling the exotherm avoids bis-acylation.

  • Addition: Add the Acid Chloride (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1). The amine typically runs lower (R_f ~0.3) than the amide (R_f ~0.6).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), then Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography.

Method B: The "High-Value" Protocol (HATU Coupling)

Best for: Chiral acids, expensive intermediates, or acid-sensitive substrates.

Reagents:

  • Amine: 1.0 equiv[1]

  • Carboxylic Acid: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5–10 minutes at RT. Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add the amine (1.0 equiv) in one portion.

  • Optimization: Stir at RT for 12 hours.

    • Expert Insight: If conversion is <50% after 4 hours (due to the propyl steric clash), heat to 50°C . The HATU active ester is stable enough to withstand mild heating.

  • Workup: Dilute with EtOAc (10x reaction volume). Wash with LiCl (5% aq) x2 to remove DMF, then sat. NaHCO₃ and Brine.

  • Purification: Column chromatography (SiO₂).

Method C: Microwave-Assisted Synthesis

Best for: Library generation, extremely hindered acids.

Protocol:

  • Combine Amine (1.0 equiv), Carboxylic Acid (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in a microwave vial.

  • Add solvent: DCE/DMF (4:1 ratio).

  • Irradiate at 100°C for 20 minutes .

  • Direct purification via prep-HPLC is recommended for this scale.

Visualized Workflow (Graphviz)

The following diagram illustrates the decision matrix for selecting the correct protocol and the workflow for the standard Acid Chloride method.

G Start Start: 1-phenyl-5-propyl-1H-pyrazol-4-amine Decision Is the Acid Chloride commercially available? Start->Decision MethodA Method A: Acid Chloride (DCM, TEA, 0°C -> RT) Decision->MethodA Yes MethodB Method B: HATU Coupling (DMF, DIPEA, RT or 50°C) Decision->MethodB No (Sensitive Acid) Reaction Reaction Monitoring (TLC/LCMS) Check for disappearance of Amine (m/z 202) MethodA->Reaction MethodB->Reaction WorkupA Workup A: Acid Wash (1N HCl) removes unreacted amine Reaction->WorkupA Method A Path WorkupB Workup B: LiCl Wash removes DMF Reaction->WorkupB Method B Path Product Final Product: N-(1-phenyl-5-propyl-1H-pyrazol-4-yl)carboxamide WorkupA->Product WorkupB->Product

Caption: Decision tree and workflow for synthesizing pyrazole-4-carboxamides based on acid availability.

Characterization & Data Interpretation

Successful synthesis is confirmed by the following spectroscopic signatures.

1H NMR (DMSO-d6, 400 MHz)
  • Amide NH: A sharp singlet appearing downfield, typically δ 9.5 – 10.5 ppm . Its presence confirms acylation.

  • Pyrazole C3-H: A singlet around δ 8.0 – 8.3 ppm . This shift may move downfield slightly compared to the starting amine due to the electron-withdrawing amide.

  • Propyl Group:

    • Triplet (CH₃) at ~0.8 ppm.

    • Multiplet (CH₂) at ~1.5 ppm.

    • Triplet (CH₂ attached to ring) at ~2.5–2.8 ppm.

  • Phenyl Ring: Multiplets at δ 7.3 – 7.6 ppm .

Mass Spectrometry (ESI+)[1]
  • Target Mass: [M+H]⁺ = Molecular Weight of Acid Fragment + 201.27 - 18.02 (water loss) + 1.

  • Fragmentation: Common loss of the propyl chain or cleavage of the amide bond may be observed in MS/MS.

Troubleshooting "Expert Insights"

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Steric hindrance of 5-propyl group.Switch solvent to Pyridine (acts as both solvent and base/catalyst). Heat to 60°C.
Bis-acylation Excess acid chloride + high temp.Strictly control stoichiometry (1.1 equiv). Keep at 0°C for longer. Use dilute conditions.
Dark/Tar Formation Oxidation of amine.Degas solvents with N₂. Perform reaction under inert atmosphere.
Product is Oily Residual DMF or impurities.Triturate the oil with cold Diethyl Ether or Pentane . This often induces crystallization of the pyrazole amide.

References

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 276, 116558.

  • Cui, H., et al. (2025).[2] Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6. Journal of Medicinal Chemistry, 68(1), 531-554.[3]

  • Korzanski, A., et al. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E, 67(Pt 7), o1713.

  • Li, X., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5611–5624.

Sources

Application

Application Note: A Guide to Developing Kinase Inhibitors Using the 1-phenyl-5-propyl-1H-pyrazol-4-amine Scaffold

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for utilizing the 1-phenyl-5-propyl-1H-pyrazol-4-amine core as a foundational scaffold for the...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing the 1-phenyl-5-propyl-1H-pyrazol-4-amine core as a foundational scaffold for the discovery and development of novel protein kinase inhibitors. We will detail the scientific rationale for this scaffold's selection, present a strategic workflow from initial screening to preclinical evaluation, and provide detailed, field-tested protocols for key decision-making experiments.

Introduction: The Power of Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, which regulate the majority of cellular processes, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. Central to this success is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[2][3]

The pyrazole ring is one such privileged structure. Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal hinge-binding motif for the ATP-binding pocket of many kinases.[4] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, validating its utility in medicinal chemistry.[2][5] This guide focuses on a specific, synthetically tractable pyrazole derivative, 1-phenyl-5-propyl-1H-pyrazol-4-amine , as a versatile starting point for generating potent and selective kinase inhibitors.

Section 1: Initial Target Identification via Kinome Profiling

The first crucial step is to understand the kinase interaction landscape of the scaffold. A broad screening approach against a large panel of kinases provides an unbiased view of its potential targets and off-targets, guiding the entire subsequent optimization strategy.[6] High-throughput kinome profiling is the most efficient method for this initial assessment.[7]

Protocol 1.1: High-Throughput Kinome Screening (Radiometric Assay)

This protocol describes a radiometric-based kinase activity assay, a gold standard for its sensitivity and direct measurement of substrate phosphorylation.

Causality: The radiometric approach using ³³P-ATP directly quantifies the transfer of a phosphate group to a substrate, providing a highly sensitive and unambiguous measure of kinase activity. This avoids potential interference from compound autofluorescence or quenching that can occur in fluorescence-based methods.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-phenyl-5-propyl-1H-pyrazol-4-amine in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the required reaction components:

    • Kinase Buffer (specific to each kinase, typically includes MgCl₂, MnCl₂, Brij-35, and DTT).

    • Required cofactors (e.g., lipids, specific ions).

    • The specific peptide or protein substrate for each kinase.

  • Compound Addition: Add the test compound to the assay wells to a final concentration of 1 µM. Include a "No Inhibitor" control (DMSO vehicle) and a known potent inhibitor for the respective kinase as a positive control.

  • Kinase Addition: Add the specific kinase enzyme to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding an ATP mixture containing ³³P-γ-ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure physiological relevance.[6]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination & Capture: Stop the reaction by adding a 3% phosphoric acid solution. Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with 0.75% phosphoric acid to remove unreacted ³³P-ATP.

  • Detection: Dry the plates, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Data Presentation: Interpreting the Kinome Scan

The results from the kinome scan will identify "hits"—kinases that are significantly inhibited by the scaffold. This data is typically visualized in a dendrogram but can be summarized in a table for clarity.

Table 1: Hypothetical Kinome Screening Results for the Scaffold at 1 µM

Kinase FamilyKinase TargetPercent Inhibition (%)Hit?
Tyrosine KinaseSRC85Yes
Tyrosine KinaseABL178Yes
Tyrosine KinaseLCK65Yes
Ser/Thr KinaseAURKA92Yes
Ser/Thr KinaseAURKB88Yes
Ser/Thr KinaseCDK215No
Ser/Thr KinaseAKT15No

From this hypothetical data, the scaffold shows promising activity against SRC family kinases and Aurora kinases, identifying them as primary targets for further investigation.

Section 2: Lead Optimization through Structure-Activity Relationship (SAR)

Once primary hits are identified, the next phase involves synthesizing analogs of the parent scaffold to improve potency against the desired target(s) and enhance selectivity over off-targets. This iterative process is known as establishing a Structure-Activity Relationship (SAR).[8][9]

SAR Strategy: Points of Diversification

The 1-phenyl-5-propyl-1H-pyrazol-4-amine scaffold offers several key positions for chemical modification to probe interactions within the kinase ATP-binding site.

Caption: Key diversification points for SAR studies on the pyrazole scaffold.

Protocol 2.1: Potency (IC₅₀) Determination using a Luminescence-Based Assay

This protocol uses the ADP-Glo™ assay, which quantifies the amount of ADP produced in a kinase reaction, as a universal method for determining inhibitor potency.[10]

Causality: The ADP-Glo™ assay is a robust, non-radioactive alternative that measures enzyme activity by quantifying ADP production. Its high sensitivity and tolerance for up to 1mM ATP make it suitable for a wide range of kinases, including those with low activity or high ATP Kₘ values.[10]

Methodology:

  • Compound Plating: Prepare serial dilutions of the synthesized analogs in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense the diluted compounds into a 384-well low-volume plate.

  • Kinase Reaction:

    • Add the target kinase (e.g., AURKA) and its specific substrate to an appropriate kinase buffer.

    • Add this kinase/substrate mixture to the compound plate.

    • Initiate the reaction by adding ATP at its Kₘ concentration.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Signal Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to high (DMSO) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Summarizing SAR Data

Table 2: Hypothetical SAR Data for Analogs Targeting Aurora Kinase A (AURKA)

Compound IDR1 (Phenyl) SubstitutionR2 (Propyl) ModificationAURKA IC₅₀ (nM)
ScaffoldHn-propyl850
AN-014-Fn-propyl420
AN-023-Cln-propyl310
AN-034-OMen-propyl95
AN-044-OMeethyl250
AN-054-OMecyclopropyl45

This hypothetical data suggests that a methoxy group at the R1 position and a cyclopropyl group at the R2 position significantly improve potency against AURKA.

Section 3: Cellular Assay Cascade for Target Validation

Biochemical potency is essential, but an effective inhibitor must engage its target and exert a functional effect within a cellular environment. A cascade of cell-based assays is required to validate the lead compounds.[11][12][13]

Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Preclinical Evaluation Kinome Kinome Screen (Hit ID) IC50 IC50 Determination (Potency) Kinome->IC50 Select Hits Target Target Engagement (e.g., NanoBRET) IC50->Target Select Potent Leads Phospho Phospho-Substrate (Mechanism) Target->Phospho Confirm Binding Prolif Proliferation Assay (Function) Phospho->Prolif Confirm Mechanism ADME ADME/Tox (Drug-likeness) Prolif->ADME Confirm Function InVivo In Vivo Efficacy (Animal Model) ADME->InVivo Select Candidate

Sources

Method

Application Note: Synthesis of Schiff Bases from 1-Phenyl-5-Propyl-1H-Pyrazol-4-Amine

Executive Summary This application note details the protocol for synthesizing Schiff bases (azomethines) derived from 1-phenyl-5-propyl-1H-pyrazol-4-amine . Pyrazole derivatives are a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Schiff bases (azomethines) derived from 1-phenyl-5-propyl-1H-pyrazol-4-amine . Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties. The conversion of the 4-amino moiety into a Schiff base is a critical derivatization strategy to modulate lipophilicity (logP), enhance target binding affinity, and stabilize the pharmacophore. This guide provides a validated acid-catalyzed condensation protocol, mechanistic insights, and characterization standards for researchers in drug discovery.

Introduction & Biological Rationale

The 1-phenyl-pyrazole scaffold is structurally homologous to celebrated drugs like Celecoxib (COX-2 inhibitor) and Edaravone (antioxidant). The 4-position amine is a versatile nucleophile. Derivatizing this amine into a Schiff base (


) serves three primary medicinal chemistry objectives:
  • Electronic Modulation: The azomethine linkage acts as a spacer and electron bridge, allowing conjugation between the pyrazole ring and a secondary aromatic system.

  • Lipophilicity Tuning: The 5-propyl group provides significant hydrophobic bulk. Coupling this with various aromatic aldehydes allows precise tuning of the partition coefficient (logP), crucial for membrane permeability.

  • Metal Chelation: The resulting nitrogen donor atoms often enable the formation of stable coordination complexes with metal ions (Cu, Zn), which is a known mechanism for antimicrobial action.

Reaction Mechanism

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway. The reaction is acid-catalyzed; however, pH control is critical.[1] If the medium is too acidic, the amine becomes protonated (non-nucleophilic); if too basic, the leaving group (


) cannot be protonated to form water.
Mechanistic Pathway (DOT Visualization)

SchiffBaseMechanism Aldehyde Aromatic Aldehyde (Electrophile) Activated Activated Carbonyl (Protonated) Aldehyde->Activated + H+ (Acid Cat.) Amine 1-phenyl-5-propyl- pyrazol-4-amine (Nucleophile) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Activated->Carbinolamine ImineSalt Iminium Ion Carbinolamine->ImineSalt - H2O (Dehydration) Product Schiff Base (Azomethine) ImineSalt->Product - H+ (Deprotonation)

Figure 1: Acid-catalyzed condensation mechanism.[1][2] The rate-determining step is typically the dehydration of the carbinolamine intermediate.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Precursor: 1-phenyl-5-propyl-1H-pyrazol-4-amine (1.0 equiv).

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for its higher boiling point (

    
    ), which drives the elimination of water.
    
  • Catalyst: Glacial Acetic Acid (AcOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Standard Reflux Procedure (Validated)

This protocol assumes a 5 mmol scale.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1-phenyl-5-propyl-1H-pyrazol-4-amine (1.08 g, 5 mmol) in Absolute Ethanol (20 mL).

    • Checkpoint: Ensure complete dissolution. If the amine is an HCl salt, add 1 equiv of Sodium Acetate to liberate the free base.

  • Addition: Add the substituted Benzaldehyde (5 mmol) to the solution.

  • Catalysis: Add Glacial Acetic Acid (3-4 drops, approx. 0.1 mL).

    • Why: The pH should be adjusted to ~4-5. This activates the carbonyl carbon without fully protonating the pyrazole amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Workup (Precipitation):

    • Scenario A (Solid forms hot): If precipitate forms during reflux, filter immediately while hot (removes impurities).

    • Scenario B (Standard): Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g). Stir vigorously for 15 minutes.

  • Purification: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and then with water.

  • Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF mixture to yield the pure Schiff base.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Amine in EtOH AddR Add Aldehyde + Glacial AcOH Start->AddR Reflux Reflux (3-6h) T = 80°C AddR->Reflux Check TLC Check: Aldehyde Consumed? Reflux->Check Check->Reflux No (Continue) PourIce Pour onto Crushed Ice (Induce Precipitation) Check->PourIce Yes Filter Vacuum Filtration PourIce->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst

Figure 2: Step-by-step synthesis and isolation workflow.

Characterization Guide

Successful synthesis is confirmed by the disappearance of the amine and carbonyl signals and the appearance of the imine linkage.

TechniqueKey SignalAssignmentNotes
IR Spectroscopy 1600 – 1640 cm⁻¹

Stretch
Sharp, strong band. Distinct from C=O.[3][4]
IR Spectroscopy 3100 – 3400 cm⁻¹

Absence of the double amine peak confirms conversion.
¹H NMR

8.4 – 9.0 ppm
Singlet (1H)Azomethine proton (

).[5]
¹H NMR

0.8 – 1.0 ppm
Triplet (3H)Terminal methyl of the 5-propyl group.
¹H NMR

2.3 – 2.6 ppm
Multiplet/Triplet

-methylene of the 5-propyl group.

Troubleshooting & Optimization

No Precipitate Forms

If the product remains an oil or in solution after pouring onto ice:

  • Solvent Reduction: Evaporate 50% of the ethanol using a rotary evaporator before pouring onto ice.

  • Trituration: Add diethyl ether or hexane to the oily residue and scratch the flask walls with a glass rod to induce crystallization.

  • pH Adjustment: Neutralize the acetic acid with a dilute

    
     solution; the free base may be less soluble in water than the acetate salt.
    
Steric Hindrance

If using ortho-substituted aldehydes (e.g., 2-nitrobenzaldehyde), the reaction rate may decrease significantly.

  • Solution: Increase reflux time to 10–12 hours or switch to a higher boiling solvent (e.g., n-Propanol,

    
    ).
    
Moisture Sensitivity

Schiff bases can hydrolyze back to the amine and aldehyde in the presence of water and acid.

  • Prevention: Ensure the "Pour onto Ice" step is done quickly and the product is dried thoroughly in a desiccator or vacuum oven immediately after filtration.

References

  • General Mechanism & Catalysis

    • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.[6]

  • Pyrazole Schiff Base Biological Activity

    • Hassan, A. S., et al. (2024).[4] "Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases..." Pharmaceuticals.[7][5][4]

  • Synthetic Protocols for Pyrazole-4-amines

    • Bekhit, A. A., et al. (2010). "Synthesis and biological evaluation of some 4-pyrazolyl derivatives as anti-inflammatory agents." European Journal of Medicinal Chemistry.
  • Schiff Base Characterization

    • Pizzuti, L., et al. (2009). "Synthesis and antimicrobial activity of new 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides." (Illustrates pyrazole-amine reactivity). Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl in DMSO

Welcome to the technical support guide for 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl. This document provides troubleshooting strategies and in-depth protocols for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl. This document provides troubleshooting strategies and in-depth protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific principles and practical steps needed to achieve clear, stable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl not dissolving completely in DMSO at room temperature?

A: This is a common challenge. While DMSO is a powerful, polar aprotic solvent, several factors can limit the dissolution of your compound[1][2]:

  • Salt Form: The compound is a hydrochloride (HCl) salt. Salt forms are typically designed to enhance aqueous solubility.[3][4] This ionic character can sometimes hinder solubility in 100% organic solvents compared to the neutral, free base form.[5][6]

  • Crystal Lattice Energy: The crystalline solid form of the compound has a stable structure (high lattice energy). The solvent must provide enough energy to overcome these intermolecular forces. Sometimes, ambient thermal energy is insufficient for complete dissolution, especially at high concentrations.[7]

  • Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Absorbed water can change the solvent's properties, forming a more structured hydrogen-bonding network that may decrease the solubility of lipophilic compounds or hydrochloride salts.[7][8] Always use anhydrous (dry) DMSO from a freshly opened bottle or one stored properly in a desiccator.

Q2: I managed to dissolve the compound with heating, but a precipitate formed after it cooled or after a freeze-thaw cycle. What is happening?

A: You have likely created a supersaturated solution. By heating, you provided the necessary energy to dissolve more solute than would be stable at room temperature. Upon cooling, the solution's capacity to hold the solute decreases, and the excess compound crashes out of solution. Repeated freeze-thaw cycles can also disrupt the solution's stability and induce precipitation.[7][8] Once a compound crystallizes from DMSO, it often will not redissolve easily because it has settled into a lower, more stable energy state.[7]

Q3: Can I use co-solvents to improve the solubility of 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl?

A: Yes, using co-solvents is a viable strategy. The goal is to modify the polarity and solvation properties of the bulk solvent to better accommodate the solute.[9] For an HCl salt, adding a small amount of a polar protic solvent like ethanol or even sterile water can sometimes help by improving the solvation of the ionic components. However, this must be tested carefully, as excess water can also cause precipitation.[8]

Advanced Troubleshooting Guide

If the basic FAQs do not resolve your issue, proceed with the following systematic troubleshooting workflow.

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Troubleshooting workflow for solubility issues.
Problem: Incomplete Dissolution or Precipitation

This section provides three distinct, actionable protocols to resolve solubility issues.

Method 1: Controlled Heating and Sonication

This physical method increases the kinetic energy of the system to overcome the activation energy barrier of dissolution.

Causality: Heating increases the kinetic energy of solvent molecules, enhancing their ability to break down the solute's crystal lattice.[10] Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solution at a microscopic level, accelerating the dissolution process.

Protocol:

  • Weigh the desired amount of 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl into a sterile glass vial.

  • Add the calculated volume of anhydrous DMSO.

  • Seal the vial tightly with a PTFE-lined cap.

  • Place the vial in a sonicating water bath pre-heated to 30-40°C. Caution: Do not exceed 40°C without prior stability data, as higher temperatures could risk compound degradation.

  • Sonicate in short bursts of 5-10 minutes. After each burst, vortex the vial for 30 seconds.

  • Visually inspect for any remaining solid particles against a dark background.

  • Once fully dissolved, allow the solution to cool slowly to room temperature. Observe for any signs of precipitation. If it remains clear, it is ready for use. If precipitation occurs, the solution was supersaturated, and you should proceed to Method 2 or 3.

Method 2: In-Situ Conversion to Free Base

This chemical method converts the polar HCl salt into the less polar free amine, which is often significantly more soluble in organic solvents like DMSO.[6]

Causality: The amine hydrochloride is a salt formed by the reaction of the basic amine with hydrochloric acid.[3] By adding a mild, non-nucleophilic base, you can neutralize the HCl, deprotonating the amine to its free base form (R-NH₃⁺Cl⁻ → R-NH₂).[11] This removes the ionic charge, making the molecule less polar and more amenable to solvation by DMSO.

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// Connections HCl_Salt -> Base [label="+"]; Base -> Free_Base [label="→"]; Base -> Salt_Byproduct [label="→"]; }

Conversion of amine HCl salt to its free base.

Protocol:

  • Suspend the 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl powder in the desired volume of anhydrous DMSO. It will likely not dissolve completely.

  • While stirring, add a mild organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a dropwise manner. Start with 1.05 molar equivalents relative to your compound.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Observe the solution. As the free base forms, the initial solid should dissolve, resulting in a clear solution. A new precipitate, the hydrochloride salt of the added base (e.g., triethylamine hydrochloride), may form but can often be removed by centrifugation if necessary for your application.

  • Important: This modification changes the chemical nature of the solute. You must ensure that this is compatible with your downstream experimental conditions.

Method 3: Utilization of Co-Solvents

This method involves creating a solvent blend to fine-tune the polarity and solvating power of the medium.[12]

Causality: Co-solvents work by reducing the overall polarity of the solvent system or by introducing different types of intermolecular interactions (e.g., hydrogen bonding) that can better stabilize the solute in solution.[9][10]

Protocol:

  • Prepare several small-scale test vials of your compound.

  • Create binary solvent systems by mixing DMSO with a co-solvent. Good starting points include DMSO:Ethanol (9:1 v/v) or DMSO:PEG 400 (Polyethylene glycol 400) (95:5 v/v).

  • Attempt to dissolve your compound in each solvent blend at room temperature, followed by gentle heating and sonication if necessary.

  • Compare the solubility across the different systems to identify the optimal blend for your desired concentration.

Data Summary: Effect of Co-Solvents on Solubility (Illustrative)

Solvent System (v/v)Max Achieved Concentration (mM)Observations
100% DMSO25Incomplete dissolution at RT; requires heating.
95% DMSO / 5% Water15Reduced solubility; water may increase solvent structure.[7]
90% DMSO / 10% Ethanol40Improved solubility; ethanol helps solvate the salt.
95% DMSO / 5% PEG 40050Clear solution at RT; PEG 400 acts as a good solubilizer.

Note: The data in this table is for illustrative purposes and should be confirmed experimentally.

References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). Ecotoxicology. [Link]

  • DMSO. gChem. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. [Link]

  • 17.3: Factors that Affect Solubility. Chemistry LibreTexts. [Link]

  • Converting to the hydrochloric salt for storage?. Sciencemadness.org. [Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Science. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. Contract Pharma. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. ACS Publications. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ResearchGate. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem. [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. [Link]

  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. EPA. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-Aminopyrazoles During Storage

Welcome to the Technical Support Center for the handling and storage of 4-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of 4-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of these valuable compounds. 4-Aminopyrazoles are a critical class of heterocycles in medicinal chemistry, but their susceptibility to oxidation can compromise experimental outcomes and product integrity.[1][2][3] This resource offers troubleshooting advice and frequently asked questions to ensure the long-term stability of your 4-aminopyrazole derivatives.

I. Frequently Asked Questions (FAQs)

Q1: My 4-aminopyrazole has turned from a white powder to a reddish or dark-colored substance. What is happening?

A1: The discoloration of your 4-aminopyrazole is a strong indicator of oxidation.[4] Aromatic amines, including 4-aminopyrazoles, are susceptible to air oxidation, which can lead to the formation of colored impurities. This process is often accelerated by exposure to light and elevated temperatures. The color change is due to the formation of oxidized species and potentially polymerized byproducts.

Q2: What are the primary factors that cause the oxidation of 4-aminopyrazoles?

A2: The primary culprits for the oxidation of 4-aminopyrazoles are:

  • Oxygen: Atmospheric oxygen is the main oxidizing agent.[5][6]

  • Light: UV and visible light can provide the energy to initiate and accelerate oxidation reactions.[6][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Moisture: The presence of water can facilitate certain oxidative pathways.[8][9]

  • Trace Metal Ions: Metal ions can catalyze oxidation reactions.

Q3: How can I store my 4-aminopyrazole to prevent oxidation?

A3: Proper storage is the most critical step in preventing oxidation. The ideal storage conditions for air-sensitive compounds like 4-aminopyrazoles involve a multi-faceted approach:

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[9][10][11][12][13][14] This is often referred to as "blanketing" or "padding" and displaces the reactive oxygen.[10][11][12][13][14]

  • Low Temperature: Store at reduced temperatures, as recommended on the product's safety data sheet (SDS). Refrigeration or freezing is common.[15]

  • Light Protection: Use amber vials or other opaque containers to protect the compound from light.[5]

  • Tight Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[5][16] Specialized caps, such as Sure/Seal™ bottles, are designed for air-sensitive reagents.[17][18][19]

Q4: Are there any chemical additives I can use to stabilize my 4-aminopyrazole?

A4: Yes, antioxidants can be added to solutions of 4-aminopyrazoles to inhibit oxidation. Aromatic amine-based antioxidants are particularly effective as they act as radical scavengers, interrupting the auto-oxidation process.[20][21][22] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications. It is crucial to perform compatibility and stability studies before adding any stabilizer.

II. Troubleshooting Guides

Issue 1: Rapid Discoloration Upon Dissolving the 4-Aminopyrazole

Q: I dissolved my 4-aminopyrazole in a solvent, and the solution quickly turned dark. How can I prevent this?

A: This indicates that the solvent may contain dissolved oxygen or that the handling procedure is exposing the compound to air.

Troubleshooting Steps:

  • Solvent Degassing: Before use, degas the solvent to remove dissolved oxygen. Common methods for degassing include:

    • Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: This is a more rigorous method for highly sensitive applications and involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeat this cycle at least three times.

    • Sonication under Vacuum: Placing the solvent in an ultrasonic bath while applying a vacuum can also effectively remove dissolved gases.

  • Inert Atmosphere Handling: Perform all manipulations of the 4-aminopyrazole and its solutions under an inert atmosphere. This can be achieved using a glove box or Schlenk line techniques.[5][19]

  • Use of Antioxidants: If compatible with your experiment, consider adding a small amount of a suitable antioxidant to the solvent before dissolving the 4-aminopyrazole.

    Experimental Protocol: Solvent Degassing by Sparging

    • Select a flask or bottle with a sidearm or a long needle inlet and a vent.

    • Fill the vessel with the desired solvent, ensuring the inert gas inlet is submerged below the liquid surface.

    • Gently bubble a stream of dry nitrogen or argon through the solvent for 15-30 minutes.

    • Maintain a positive pressure of the inert gas over the solvent after sparging to prevent re-dissolution of air.

Issue 2: Formation of Impurities Detected by Analytical Methods (HPLC, LC-MS)

Q: My analytical results show the presence of unknown impurities in my 4-aminopyrazole sample that were not present initially. Could this be due to oxidation?

A: Yes, the formation of new peaks in your chromatogram is a common sign of degradation, likely due to oxidation.

Troubleshooting and Verification:

  • Analyze a Fresh Sample: If possible, analyze a freshly opened or newly synthesized batch of the 4-aminopyrazole to confirm the purity of the starting material.

  • Stress Studies: To confirm that the impurities are oxidation products, you can perform a forced degradation study. Expose a small sample of the pure compound to air or a mild oxidizing agent (e.g., hydrogen peroxide solution) for a short period. Analyze the stressed sample and compare the impurity profile to your stored sample.

  • Analytical Method Considerations: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.

    Experimental Protocol: Forced Oxidation Study

    • Prepare two solutions of your 4-aminopyrazole in a suitable solvent.

    • To one solution, add a small amount of a dilute hydrogen peroxide solution (e.g., 0.1-1%).

    • Keep the second solution as a control, protected from light and air.

    • Stir both solutions at room temperature for a defined period (e.g., 1, 4, and 24 hours).

    • At each time point, take an aliquot from both solutions, quench any remaining oxidant if necessary, and analyze by HPLC or LC-MS.

    • Compare the chromatograms to identify the degradation products formed under oxidative stress.

Issue 3: Inconsistent Results in Biological Assays

Q: I am getting variable results in my biological assays using a 4-aminopyrazole derivative. Could compound instability be the cause?

A: Absolutely. The oxidation of your 4-aminopyrazole can lead to a decrease in the concentration of the active compound and the formation of degradation products that may have different or no biological activity.

Troubleshooting and Mitigation:

  • Stock Solution Stability: Prepare fresh stock solutions of the 4-aminopyrazole for each experiment. If stock solutions need to be stored, they should be aliquoted, blanketed with an inert gas, and stored at -20°C or -80°C in the dark.

  • Assay Buffer Compatibility: Evaluate the stability of the 4-aminopyrazole in your assay buffer. Some buffer components can promote oxidation.

  • Purity Check Before Use: Before each set of experiments, it is good practice to check the purity of the stock solution using a quick analytical method like HPLC-UV.

    Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidation.[10][11][12][13]
Temperature ≤ 4°C (Refrigerated) or ≤ -20°C (Frozen)Reduces the rate of chemical degradation.[15]
Light Amber Vials or Opaque ContainersPrevents light-induced degradation.[5]
Container Tightly Sealed, Air-Tight ContainersPrevents ingress of atmospheric oxygen and moisture.[5][16]
Form Solid (when possible)Solids are generally more stable than solutions.

III. Visualization of Concepts

Oxidation Pathway and Prevention Workflow

The following diagram illustrates the general pathway of 4-aminopyrazole oxidation and the key preventative measures that can be implemented at each stage.

Oxidation_Prevention cluster_storage Storage & Handling cluster_factors Oxidative Stressors cluster_prevention Preventative Measures Pure_4_AP Pure 4-Aminopyrazole Oxidized_AP Oxidized Products (Colored Impurities) Pure_4_AP->Oxidized_AP Oxidation Oxygen Oxygen (Air) Oxidation_Prevention Oxidation_Prevention Light Light (UV/Visible) Heat Heat Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Pure_4_AP Protects Low_Temp Low Temperature Low_Temp->Pure_4_AP Protects Light_Protection Light Protection Light_Protection->Pure_4_AP Protects Antioxidants Antioxidants (Optional) Antioxidants->Pure_4_AP Protects

Caption: Workflow for preventing 4-aminopyrazole oxidation.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting issues related to the stability of 4-aminopyrazoles.

Troubleshooting_Logic start Problem Observed (e.g., Discoloration, Impurities) check_storage Review Storage Conditions: - Inert Atmosphere? - Low Temperature? - Light Protection? start->check_storage check_handling Review Handling Procedures: - Solvent Degassed? - Inert Atmosphere Transfer? start->check_handling implement_storage Implement Proper Storage: - Store under N2/Ar - Refrigerate/Freeze - Use Amber Vials check_storage->implement_storage Deficiencies Found implement_handling Implement Proper Handling: - Degas Solvents - Use Glovebox/Schlenk Line check_handling->implement_handling Deficiencies Found re_evaluate Re-evaluate Compound Stability implement_storage->re_evaluate implement_handling->re_evaluate consider_antioxidant Consider Adding an Antioxidant (If compatible) re_evaluate->consider_antioxidant Problem Persists

Sources

Troubleshooting

troubleshooting low yields in acylation of sterically hindered aminopyrazoles

Technical Support Center: Acylation of Sterically Hindered Aminopyrazoles A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for synthetic organic chemistry. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of Sterically Hindered Aminopyrazoles

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for synthetic organic chemistry. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering low yields during the acylation of sterically hindered aminopyrazoles. As Senior Application Scientists, we understand that these substrates present unique challenges due to a combination of steric congestion and complex electronic properties. This resource synthesizes established chemical principles with field-proven protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in a logical, problem-solving format.

Q1: Why is my acylation reaction with a sterically hindered aminopyrazole failing or giving very low yields?

Answer: The low reactivity of these substrates stems from two primary factors:

  • Steric Hindrance: Bulky substituents (e.g., tert-butyl, adamantyl, or substituted phenyl groups) adjacent to the amino group physically obstruct the approach of the acylating agent. This significantly raises the activation energy of the nucleophilic attack, slowing down or preventing the reaction.[1][2] The inherent geometry of the pyrazole ring can further contribute to this congestion.

  • Reduced Nucleophilicity: The aminopyrazole's lone pair of electrons on the exocyclic nitrogen is part of a larger π-system. Delocalization of these electrons into the aromatic pyrazole ring can reduce the nitrogen's nucleophilic character compared to a simple aliphatic or aniline amine.

The combination of these effects means that standard acylation conditions, such as using dicyclohexylcarbodiimide (DCC) alone, are often insufficient to drive the reaction to completion.[3]

Q2: I'm using a standard coupling reagent like EDC or DCC with HOBt, but the yield is still poor. What should I try next?

Answer: When standard carbodiimide-based methods fail, the next logical step is to employ a more potent coupling reagent. The goal is to generate a more highly activated carboxylic acid intermediate that is less sensitive to the steric environment of the amine.

Modern coupling reagents are broadly categorized into phosphonium and aminium/uronium salts. These are generally more efficient for challenging couplings than carbodiimides.[4][5]

The diagram below outlines a systematic approach to troubleshooting these difficult acylation reactions.

TroubleshootingWorkflow Troubleshooting Acylation of Hindered Aminopyrazoles start Low Yield or No Reaction check_reagents Step 1: Evaluate Coupling Reagent | Is it potent enough? start->check_reagents reagent_no No: Using EDC/DCC check_reagents->reagent_no No reagent_yes Yes: Using HATU/PyBOP check_reagents->reagent_yes Yes upgrade_reagent Upgrade to High-Activity Reagent e.g., HATU, HCTU, COMU, PyBOP reagent_no->upgrade_reagent check_conditions Step 2: Optimize Reaction Conditions reagent_yes->check_conditions upgrade_reagent->check_conditions conditions Adjust Base, Solvent, Temperature & Concentration check_conditions->conditions check_alternative Step 3: Consider Alternative Strategies conditions->check_alternative alternative_methods Switch to Acyl Halide Method e.g., In situ Acyl Fluoride Formation check_alternative->alternative_methods success Improved Yield alternative_methods->success

Caption: A step-by-step workflow for troubleshooting low-yield acylations.

Q3: Which specific high-activity coupling reagent should I choose?

Answer: The choice depends on factors like cost, stability, and the specific substrates involved. For sterically demanding couplings, aminium/uronium reagents based on HOAt (1-hydroxy-7-azabenzotriazole) or its derivatives are often the most effective.

Reagent ClassExample(s)Mechanism of ActionPros for Hindered SystemsCons & Byproducts
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate.Inexpensive, widely available.Often insufficient for hindered amines.[3] Byproducts (ureas) can be difficult to remove (especially DCU).
Phosphonium Salts PyBOP, PyAOPForms an activated OBt or OAt ester.Highly efficient. Does not cause guanidinylation of the amine.Higher cost. Generates carcinogenic HMPA as a byproduct.
Aminium/Uronium Salts (HOBt-based) HBTU, TBTU, HCTUForms an activated OBt or 6-Cl-OBt ester.[4]Very popular, effective, and reliable for many systems. HCTU is often more reactive than HBTU.Can cause guanidinylation of the primary amine as a side reaction. Byproducts are generally water-soluble.
Aminium/Uronium Salts (HOAt-based) HATUForms a highly reactive OAt ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling.Considered one of the most powerful reagents for difficult couplings, including N-methyl and other hindered amino acids.[5]Higher cost, potentially explosive nature (though commercially available formulations are safer).
Aminium/Uronium Salts (Oxyma-based) COMUForms an Oxyma active ester.High coupling efficiency comparable to HATU.[4] Safer (non-explosive) and has better solubility than HATU. Reduced allergenic potential.Newer reagent, may be more expensive.

Recommendation: Start with HATU or its safer, modern alternative COMU . Their ability to generate highly reactive activated esters often overcomes the kinetic barrier presented by hindered substrates.[4]

Q4: Beyond the coupling reagent, how can I optimize my reaction conditions to improve the yield?

Answer: Fine-tuning the reaction parameters is critical.

  • Base Selection: Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[4] It is too bulky to compete with the aminopyrazole as a nucleophile but is basic enough to facilitate the reaction. Avoid simpler amines like triethylamine (TEA), which can react with the activated acid.

  • Solvent: Aprotic polar solvents such as DMF, NMP, or DCM are generally preferred. They effectively solvate the reactants without interfering with the reaction.[3][6]

  • Temperature: While many couplings proceed at room temperature, hindered systems often require thermal energy to overcome the activation barrier. Heating the reaction to 40–80 °C can dramatically increase the reaction rate and yield.[3] This is especially true when using the acyl fluoride method.

  • Concentration: For bimolecular reactions, higher concentrations can favor the desired product formation. Try running the reaction at a concentration of 0.1 M to 0.5 M.

Q5: What if even the best coupling reagents fail? Is there a more powerful acylation method?

Answer: Yes. When conventional coupling fails, the most robust strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl fluoride . Acyl fluorides are among the most reactive acylating agents, yet they are often more stable and less prone to side reactions than the corresponding acyl chlorides.[3]

The small size of the fluoride leaving group minimizes steric repulsion in the transition state, making this method particularly well-suited for coupling hindered substrates.[3] Reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ, which then reacts with the hindered amine, often at elevated temperatures.

This diagram illustrates the two-step, one-pot process.

AcylFluoride cluster_step1 Step 1: Acyl Fluoride Formation (in situ) cluster_step2 Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) AcylFluoride R-COF (Acyl Fluoride) Acid->AcylFluoride Fast, rt BTFFH BTFFH + DIPEA BTFFH->AcylFluoride AcylFluoride_step2 R-COF Amine Ar-NH2 (Hindered Aminopyrazole) Product R-CONH-Ar (Desired Amide) Amine->Product Slower, requires heat (e.g., 80°C) AcylFluoride_step2->Product

Caption: In situ generation of a highly reactive acyl fluoride for coupling.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure using HATU/COMU

This protocol is a robust starting point for most hindered aminopyrazole acylations.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 equivalents).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of ~0.2 M).

  • Activation: Add the coupling reagent, HATU or COMU (1.2 equivalents), to the solution, followed by DIPEA (3.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for generating the active ester.

  • Amine Addition: Add the sterically hindered aminopyrazole (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, slowly heat the mixture to 40-50 °C and continue monitoring.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Acylation via In Situ Acyl Fluoride Formation

This method is recommended for extremely challenging or previously unsuccessful couplings.[3]

  • Preparation: To a dry vial suitable for heating (e.g., microwave vial with a stir bar) under an inert atmosphere, add the carboxylic acid (1.3 equivalents), BTFFH (1.5 equivalents), and anhydrous DCM (to a concentration of ~0.2 M).

  • Activation: Add DIPEA (4.5 equivalents) and stir the mixture at room temperature for 30 minutes to form the acyl fluoride.

  • Amine Addition: Add the sterically hindered aminopyrazole (1.0 equivalent).

  • Reaction & Heating: Seal the vial tightly and place it in a pre-heated oil bath or heating block at 80 °C. Stir vigorously for 12-24 hours.

    • Causality Note: The high temperature is necessary to provide sufficient energy for the hindered amine to attack the relatively stable acyl fluoride intermediate.[3]

  • Monitoring: Allow the reaction to cool to room temperature before taking an aliquot for TLC or LC-MS analysis.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

References

  • Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Chemistry – A European Journal, 26(55), 12596-12616. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(6), 415-419. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70, 415-419. [Link]

  • Karami, S., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PLOS ONE, 19(2), e0297880. [Link]

  • Dandepally, S. R., & Williams, A. L. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • El-Metwally, A. M. (2008). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry, 47B, 1438-1443. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]

  • Garcı́a-Delgado, N., et al. (2013). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic Letters, 15(18), 4750–4753. [Link]

  • La-Venia, A., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 467-476. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Katritzky, A. R., et al. (2008). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 13(5), 1027-1038. [Link]

  • Yamamoto, S., et al. (2007). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Organic Chemistry, 72(23), 8949-8955. [Link]

  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2664–2674. [Link]

  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2664–2674. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Pelliccia, S., et al. (2017). N-Acetyl-3-aminopyrazoles block the non-canonical NF-κB cascade by selectively inhibiting NIK. MedChemComm, 8(11), 2054-2059. [Link]

  • Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. [Link]

  • OCchem. (2019). Activation Substitution of Carboxylic Acids. YouTube. [Link]

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). LibreTexts. [Link]

  • Xiao, Y., et al. (2020). Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry, 18(27), 5143-5147. [Link]

  • Palomo, C. (1980). Process for the activation of carboxylic acids. U.S.
  • Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 59-82. [Link]

  • Kelly, C. B., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1483. [Link]

  • Kelly, C. B., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate. [Link]

  • Wang, D., et al. (2017). An easy direct arylation of 5-pyrazolones. Scientific Reports, 7, 44030. [Link]

  • ResearchGate. (2014). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Request PDF. [Link]

  • Dandepally, S. R., & Williams, A. L. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • ResearchGate. (n.d.). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. Publication. [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Supplementary Information. [Link]

  • International Journal of Advanced Research in Science and Engineering. (2017). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Ijarse, 6(1). [Link]

  • Silva, A. M. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5897. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

Sources

Optimization

Topic: Removal of Hydrochloride Salt from Pyrazole Amine Intermediates

Technical Support Center: Pyrazole Amine Salt Removal Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Core Technical Analysis: The Chemistry of the Problem Before attempting removal, it is critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Amine Salt Removal

Audience: Researchers, Process Chemists, and Drug Discovery Scientists.

Core Technical Analysis: The Chemistry of the Problem

Before attempting removal, it is critical to understand where the proton resides. Unlike aliphatic amines, aminopyrazoles are protonated at the ring nitrogen (N2) , not the exocyclic amino group.

  • The Trap: The exocyclic amine (

    
    ) lone pair is delocalized into the aromatic pyrazole ring, rendering it significantly less basic (similar to aniline).
    
  • The Consequence: The hydrochloride salt is formed at the pyridine-like ring nitrogen. Upon neutralization, the resulting free base is often a highly polar, hydrogen-bond-donating species with high water solubility .

  • The Failure Mode: Standard extraction (DCM/Water) often results in <20% recovery because the free base partitions preferentially into the aqueous phase, not the organic layer.

Troubleshooting Guide (Q&A Format)

Q1: I neutralized the HCl salt with saturated


 and extracted with DCM, but my organic layer is empty. Where is my compound? 
Diagnosis:  Your compound is likely stuck in the aqueous phase. Pyrazole free bases are polar. DCM is too non-polar to pull them out of water effectively.
Solution: 
  • Switch Solvents: Use a more polar organic system. A mixture of Chloroform/Isopropanol (3:1) or DCM/Isopropanol (4:1) is far superior for extracting polar heterocycles.

  • Salting Out: You must saturate the aqueous layer with solid NaCl. This increases the ionic strength, forcing the organic free base out of the water ("salting out" effect).

Q2: Upon basification, I see a precipitate, but it’s an oily gum that traps impurities. How do I fix this? Diagnosis: This "oiling out" occurs when the free base has a low melting point or includes water/impurities that depress the melting point. Solution:

  • Seed It: If you have a reference crystal, add a seed.

  • Trituration: Decant the aqueous supernatant. Add a solvent in which the impurity is soluble but the product is not (often cold diethyl ether or hexanes) and scratch the flask wall to induce crystallization.

  • Azeotrope: Dissolve the oil in MeOH/Toluene and evaporate to remove trapped water, which often helps solidification.

Q3: Can I just use the HCl salt directly in my next coupling reaction? Diagnosis: Often, yes. Isolating the free base is frequently unnecessary and leads to yield loss. Solution:

  • For Amide Couplings (HATU/EDC): Add an extra equivalent of a tertiary base (DIPEA or NMM) to the reaction mixture to neutralize the HCl in situ.

  • For Nucleophilic Aromatic Substitution (

    
    ):  Use an inorganic base (like 
    
    
    
    ) in the reaction solvent (DMF/DMSO). The salt will neutralize and react as it dissolves.

Experimental Protocols

Method A: Enhanced Liquid-Liquid Extraction (The "Salting Out" Method)

Best for: Scales >1g where isolation is strictly required.

  • Dissolution: Dissolve the pyrazole amine HCl salt in the minimum amount of water (approx. 5–10 mL per gram).

  • Neutralization: Slowly add saturated aqueous

    
     or 
    
    
    
    while stirring until pH ~9–10. Note: Watch for
    
    
    evolution.
  • Saturation: Add solid NaCl to the aqueous solution until no more dissolves (saturation point). This is the critical step.

  • Extraction:

    • Do not use straight DCM.

    • Extract 3–4 times with DCM:Isopropanol (3:1) or EtOAc:THF (9:1) .

  • Drying: Combine organic layers, dry over anhydrous

    
     (avoid 
    
    
    
    as it can sometimes bind polar amines), and filter.
  • Isolation: Concentrate in vacuo. If an oil forms, co-evaporate with toluene to remove residual isopropanol/water.

Method B: Ion Exchange Resin (Solid Phase Neutralization)

Best for: Small scales (<500mg), unstable amines, or high-purity requirements.

  • Resin Preparation: Use a weak base anion exchange resin (e.g., Amberlyst A-21 or Dowex 66).

    • Pre-wash: Wash the resin with MeOH to remove interstitial water/contaminants.

  • Loading: Dissolve the HCl salt in MeOH (or water/MeOH mix if solubility is poor). Add the solution to a flask containing the resin (approx. 3–4 equivalents of resin capacity relative to the salt).

  • Agitation: Gently stir or shake for 30–60 minutes.

    • Monitoring: Check the supernatant pH. It should become neutral/basic. Check LCMS to confirm the loss of chloride ion if possible (or simply disappearance of starting material peak if retention times differ).

  • Filtration: Filter off the resin. Wash the resin beads with MeOH to recover any entrained product.

  • Concentration: Evaporate the filtrate to obtain the clean free base.

Visualizations

Diagram 1: Enhanced Extraction Workflow

This diagram illustrates the critical "Salting Out" pathway to ensure high recovery.

SaltingOutExtraction Start Pyrazole Amine HCl Salt Dissolve Dissolve in Min. Water Start->Dissolve Neutralize Add Sat. Na2CO3 (pH 9-10) Dissolve->Neutralize SaltAdd CRITICAL STEP: Add Solid NaCl to Saturation Neutralize->SaltAdd Prevents water partitioning Extract Extract 3x with DCM:IPA (3:1) SaltAdd->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate & Azeotrope (with Toluene) Dry->Evap End Free Base Pyrazole Evap->End

Caption: Workflow for Method A, highlighting the critical NaCl saturation step to overcome water solubility.

Diagram 2: Method Selection Decision Tree

MethodSelection Start Start: Pyrazole HCl Salt CheckScale What is the Scale? Start->CheckScale SmallScale < 500 mg CheckScale->SmallScale LargeScale > 1 gram CheckScale->LargeScale Sensitive Is Free Base Unstable? SmallScale->Sensitive CheckNext Next Reaction Step? LargeScale->CheckNext InSitu Use In-Situ Neutralization (Add DIPEA/TEA to rxn) CheckNext->InSitu Coupling/Amidation Extract Use Method A (Salting Out Extraction) CheckNext->Extract Need Pure Intermediate Sensitive->CheckNext No Resin Use Method B (Ion Exchange Resin) Sensitive->Resin Yes

Caption: Decision matrix for selecting the optimal neutralization strategy based on scale and downstream chemistry.

Data & Comparison

FeatureMethod A: Salting Out Method B: Ion Exchange Resin In-Situ Neutralization
Recovery Yield 85–95% (if salted correctly)>95%N/A (100% theoretical)
Purity Good (removes inorganic salts)Excellent (very clean)Variable (salt remains in rxn)
Scalability High (Kg scale)Low/Medium (Column size limits)High
Solvent Waste High (Extraction volumes)Low (MeOH wash)Lowest
Time Required 1–2 Hours30 Mins – 1 Hour0 Mins

FAQs

Q: Can I use NaOH instead of Carbonate? A: Yes, but be cautious. Strong bases like NaOH can cause decomposition if the pyrazole ring has electrophilic substituents (e.g., esters or nitriles) or if the exocyclic amine is sensitive. Carbonates (


) are generally safer buffers.

Q: How do I store the free base? A: Pyrazole amines are prone to oxidation (darkening over time). Store them under an inert atmosphere (Argon/Nitrogen) at -20°C. If you do not need to use it immediately, it is often better to store it as the HCl salt and neutralize only when needed.

Q: Why is the pKa relevant? A: The pKa of the protonated pyrazole ring is typically between 1.5 and 3.0 [1]. This means you do not need a super-strong base to deprotonate it; even bicarbonate (pKa ~10) is sufficient. However, it also means the free base is a weak base, contributing to its stability issues.

References

  • Catalán, J., et al. (1987). "The basicity of pyrazoles."[1][2] Advances in Heterocyclic Chemistry, 41, 187-274. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Heterocycles and Basicity).
  • Fichez, J., Busca, P., & Prestat, G. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today, 36(2). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74561, 3-Aminopyrazole. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl

Executive Summary & Strategic Importance In medicinal chemistry, the 1-phenyl-5-propyl-1H-pyrazol-4-amine scaffold is a critical intermediate, often serving as a precursor for kinase inhibitors and COX-2 targeting agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In medicinal chemistry, the 1-phenyl-5-propyl-1H-pyrazol-4-amine scaffold is a critical intermediate, often serving as a precursor for kinase inhibitors and COX-2 targeting agents. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for confirming molecular weight, it fails to definitively distinguish between the Free Base and the Hydrochloride (HCl) Salt forms—a distinction that drastically alters solubility, bioavailability, and stability.

This guide provides a definitive 1H NMR comparative analysis , establishing the HCl salt's spectral fingerprint against its Free Base alternative and synthetic precursors. It prioritizes the identification of the ammonium (


) proton exchange and the diagnostic deshielding of the pyrazole core.

Structural Logic & Assignment Strategy

To accurately interpret the spectrum, we must deconstruct the molecule into four distinct magnetic environments. The HCl salt formation specifically perturbs the amine and the adjacent pyrazole ring protons.

The Molecular Scaffold
  • Core: Pyrazole ring (aromatic, 5-membered).[1][2]

  • Substituents:

    • N1: Phenyl group (Aromatic shielding/deshielding zone).

    • C5: Propyl chain (Alkyl donor).

    • C4: Primary Amine (The site of protonation).

    • C3: The sole remaining ring proton (Diagnostic Singlet).

The "Salt Effect" Mechanism

Upon acidification with HCl, the lone pair on the C4-amine is protonated.


Spectral Consequence: 
  • Deshielding: The positive charge pulls electron density from the ring, shifting the C3-H and Propyl

    
    -CH2  downfield.
    
  • Exchange Broadening: The

    
     protons become highly acidic and exchangeable, appearing as a broad signal at 8.0–10.0 ppm (visible only in DMSO-d6), unlike the sharp/broad 
    
    
    
    singlet at 3.5–4.5 ppm in the Free Base.

Comparative Analysis: HCl Salt vs. Free Base

The following data compares the Target Product (HCl Salt) against its Free Base alternative.

Solvent Selection:

  • HCl Salt: Requires DMSO-d6 .[1] Insoluble in

    
    .
    
  • Free Base: Soluble in

    
     or DMSO-d6.
    
  • Note: All data below references DMSO-d6 to ensure a direct "apples-to-apples" comparison.

Quantitative Spectral Data Table
Assignment (Proton)TypeMultiplicityFree Base Shift (

ppm)
HCl Salt Shift (

ppm)

(Shift Effect)
Amine (

/

)
ExchangeableBroad Singlet3.8 - 4.2 9.5 - 10.2 +6.0 (Diagnostic)
Pyrazole C3-H AromaticSinglet7.457.85+0.40 (Deshielding)
Phenyl (Ortho) AromaticDoublet/Multiplet7.357.45+0.10
Phenyl (Meta/Para) AromaticMultiplet7.20 - 7.307.30 - 7.40+0.10
Propyl

-CH2
AlkylTriplet2.452.65+0.20
Propyl

-CH2
AlkylMultiplet1.451.55+0.10
Propyl

-CH3
AlkylTriplet0.850.88Negligible
Visualizing the Diagnostic Logic

The following diagram illustrates the decision tree for verifying the salt form based on the data above.

NMR_Logic_Flow Sample Unknown Sample (DMSO-d6) Region_Amine Check 8.0 - 11.0 ppm (Exchangeable Region) Sample->Region_Amine Region_C3 Check 7.5 - 8.0 ppm (Aromatic Singlet) Region_Amine->Region_C3 No Peak > 8ppm Result_Salt CONFIRMED: HCl Salt Form Region_Amine->Result_Salt Broad Peak Present (3H integral) Result_Base IDENTIFIED: Free Base Form Region_C3->Result_Base Singlet @ ~7.45 ppm Result_Impurity WARNING: Precursor/Impurity Region_C3->Result_Impurity Singlet > 8.2 ppm (Likely Nitro precursor)

Figure 1: Diagnostic Logic Flow for distinguishing Salt, Free Base, and Impurities.

Experimental Protocol

To replicate the comparative data above, follow this self-validating protocol.

Sample Preparation (Critical for Salt Analysis)
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why:

      
       often leads to precipitation of the HCl salt or "floating" particles, yielding poor signal-to-noise ratios.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Why: High concentrations facilitate the detection of the broad ammonium signal, which can be lost in the baseline at lower concentrations.

  • Tube: 5mm High-Precision NMR tube (Wilmad 507 or equivalent).

Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for splitting phenyl multiplets).

  • Pulse Sequence: Standard 1H Zg30.

  • Number of Scans (NS): 64 (Minimum).

    • Reasoning: Ammonium protons broaden significantly due to quadrupole relaxation of the Nitrogen-14 nucleus. Higher scan counts are required to distinguish this "hump" from baseline noise.

  • Relaxation Delay (D1): 1.0 second (Standard) or 5.0 seconds (Quantitative).

    • Note: For accurate integration of the ratio between the Salt (

      
      ) and the Core (C3-H), use D1 = 5s to allow full relaxation.
      

Troubleshooting & Impurity Profiling

Common synthetic impurities can mimic the target. Use this guide to rule them out.

The "Nitro" Precursor (1-phenyl-5-propyl-4-nitropyrazole)

If the reduction step (Nitro


 Amine) is incomplete:
  • Observation: The C3-H singlet shifts significantly downfield to 8.2–8.5 ppm .

  • Mechanism: The Nitro group (

    
    ) is strongly electron-withdrawing, far more than the amine or ammonium group, causing extreme deshielding of the ring.
    
  • Amine Signal: Absent.

Residual Solvents
  • Ethanol/Methanol: Often used in HCl salt crystallization.

    • Look for: Triplet @ 1.06 ppm / Quartet @ 3.44 ppm (EtOH in DMSO).

  • Water:

    • Salt formation often involves aqueous HCl.

    • Look for: Broad singlet at 3.33 ppm (H2O in DMSO).[3] Note: A large water peak can obscure the Free Base amine signal but usually not the HCl salt ammonium signal (which is >8 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Standard text for fragment chemical shifts).

  • Reich, H. J. (2023).[6] Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison. (Authoritative source for solvent residual peaks and solubility).

  • Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] (Primary citation for solvent-induced shifts in amines).

  • Elguero, J. (1984).[7] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press. (Foundational text on Pyrazole ring currents and substituent effects).

Sources

Comparative

comparing biological activity of N-phenyl vs N-methyl pyrazole amines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Lead Optimization Scientists Executive Summary: The "Aryl-Alkyl Switch" in Pyrazole SAR In the optimization of pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Lead Optimization Scientists

Executive Summary: The "Aryl-Alkyl Switch" in Pyrazole SAR

In the optimization of pyrazole-based bioactive molecules, the substitution at the pyrazole nitrogen (


-1 position) is a critical decision point. This guide compares the biological consequences of employing an 

-phenyl
group versus an

-methyl
group.

While both substituents block the acidic N-H proton (preventing ionization), they drive divergent biological profiles:

  • 
    -Phenyl Pyrazoles:  Typically maximize potency  by exploiting hydrophobic pockets and 
    
    
    
    -stacking interactions. They are the gold standard in agrochemicals (e.g., Fipronil) and specific kinase inhibitors (e.g., c-Met) but carry liabilities regarding lipophilicity (
    
    
    ), solubility, and hERG toxicity.
  • 
    -Methyl Pyrazoles:  Serve as "property-optimizing" bioisosteres. They reduce molecular weight and lipophilicity, improving metabolic stability  and oral bioavailability, often at the cost of absolute potency if the target binding site requires bulk.
    
Physicochemical & Structural Profile

The choice between a phenyl and a methyl group fundamentally alters the electronic and steric landscape of the pyrazole ring.

Feature

-Methyl Pyrazole

-Phenyl Pyrazole
Impact on Bioactivity
Steric Bulk Low (

-value ~1.7)
High (Planar/Twisted)Phenyl fills hydrophobic pockets (e.g., ATP gatekeeper regions); Methyl avoids steric clashes.
Lipophilicity (

)
Baseline+1.5 to +2.0 unitsPhenyl significantly increases permeability but risks poor solubility and non-specific binding.
Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I/-M)Phenyl reduces the basicity of the pyrazole

-2, potentially weakening H-bond acceptance.
Metabolic Liability

-Demethylation (CYP mediated)
Aromatic HydroxylationMethyl is a "soft spot" for oxidative dealkylation; Phenyl is stable unless electron-rich.
Case Study A: Agrochemicals (The "Phenyl Dominance")

In the field of GABA-gated chloride channel antagonists (insecticides), the


-phenyl group is non-negotiable for high potency.
The Fipronil Paradigm

Fipronil is the archetype of the


-phenylpyrazole class.[1] The bulky, electron-deficient 2,6-dichloro-4-trifluoromethylphenyl group is essential for locking the molecule into the insect GABA receptor's transmembrane pore.
  • 
    -Phenyl Analog (Fipronil): 
    
    
    
    (Housefly GABA receptor).
  • 
    -Methyl Analog:  Virtually inactive (
    
    
    
    ). The methyl group fails to provide the necessary hydrophobic anchor and allows the molecule to wash out of the channel.

Mechanism of Action Logic:

G Target Target: Insect GABA-Cl Channel BindingSite Binding Site: Hydrophobic Transmembrane Pocket Target->BindingSite Sub_Ph Substituent: N-Phenyl (Fipronil) BindingSite->Sub_Ph Fits Sub_Me Substituent: N-Methyl BindingSite->Sub_Me Clashes/Loose Interaction_Ph Interaction: Hydrophobic Bulk + Pi-Stacking with Pore Residues Sub_Ph->Interaction_Ph Interaction_Me Interaction: Insufficient Bulk (Loose Fit) Sub_Me->Interaction_Me Result_Ph Outcome: High Potency (Nanomolar IC50) Interaction_Ph->Result_Ph Result_Me Outcome: Loss of Activity (Micromolar IC50) Interaction_Me->Result_Me

Figure 1: Decision logic for N-substituent selection in GABAergic insecticides.

Case Study B: Oncology (Kinase Inhibitor Optimization)

In kinase drug discovery, the switch is more nuanced. While


-phenyl often drives potency, 

-methyl is frequently used to fix physicochemical defects.
Comparative Data: c-Met Inhibitors

A study on pyrazolo[3,4-b]pyridine c-Met inhibitors demonstrated a massive potency cliff when switching from phenyl to methyl.

Experimental Data Summary:

Compound IDStructure (

-Substituent)
c-Met Enzymatic

HepG2 Cell

Analysis
Compound 5a

-Phenyl
4.27 nM 3.42

M
Phenyl group engages hydrophobic pocket (Tyr1230

-stacking), maximizing binding affinity.
Compound 10a

-Methyl
~1,000 nM 10.23

M
Loss of hydrophobic contact results in >200-fold drop in enzymatic potency.

Data Source: Derived from pyrazolo[3,4-b]pyridine SAR studies (e.g., Ref [1]).

SAR Decision Tree:

SAR_Tree Start Lead Optimization: Pyrazole Core Q1 Is the binding pocket large & hydrophobic? Start->Q1 Branch_Yes YES Q1->Branch_Yes Branch_No NO (Solvent Exposed) Q1->Branch_No Action_Ph Select N-Phenyl Branch_Yes->Action_Ph Action_Me Select N-Methyl Branch_No->Action_Me Outcome_Ph High Potency (c-Met) Risk: High LogP/Low Sol Action_Ph->Outcome_Ph Outcome_Me Better Solubility (CDK4) Risk: Lower Affinity Action_Me->Outcome_Me

Figure 2: SAR decision tree for selecting N-substituents based on binding pocket topology.

ADME & Toxicity Profile

The biological activity is not just about target binding; it is about survival in the biological system.

1. Metabolic Stability
  • 
    -Methyl:  The primary metabolic route is 
    
    
    
    -demethylation
    . This is often catalyzed by CYP450 isoforms. If the methyl group is essential for blocking a tautomeric shift, losing it (forming the NH-pyrazole) can completely abolish activity or change the binding mode.
  • 
    -Phenyl:  Susceptible to aromatic hydroxylation  (typically at the para position). This can be mitigated by adding electron-withdrawing groups (F, Cl, CF3) to the phenyl ring—a strategy used perfectly in Fipronil to extend half-life.
    
2. Toxicity Alerts
  • hERG Inhibition:

    
    -Phenyl analogs are significantly more likely to block the hERG potassium channel due to increased lipophilicity and 
    
    
    
    -
    
    
    stacking capability, a major cardiotoxicity risk.
  • Ames Positivity: Some electron-deficient

    
    -phenyl pyrazoles (nitro-substituted) can be mutagenic, whereas 
    
    
    
    -methyl analogs rarely trigger this alert.
Experimental Protocols

To verify these differences in your own program, use the following standardized workflows.

Protocol A: Synthesis of N-Phenyl vs. N-Methyl Pyrazoles
  • 
    -Methylation (Standard): 
    
    • Dissolve pyrazole intermediate (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and Methyl Iodide (1.1 eq).
      
    • Stir at RT for 2-4 hours. Note: Regioselectivity (N1 vs N2) can be an issue.

  • 
    -Arylation (Chan-Lam Coupling): 
    
    • Dissolve pyrazole (1.0 eq) and Phenylboronic acid (1.5 eq) in DCM.

    • Add

      
       (1.0 eq) and Pyridine (2.0 eq).
      
    • Stir open to air (oxidative coupling) at RT for 12-24 hours. Note: This method is preferred over Ullmann for sensitive substrates.

Protocol B: Competitive Binding Assay (Generic Kinase)
  • Preparation: Prepare 10 mM stocks of

    
    -phenyl and 
    
    
    
    -methyl analogs in DMSO.
  • Dilution: Serial dilute (1:3) to generate an 8-point dose-response curve (10

    
    M to 0.003 
    
    
    
    M).
  • Incubation: Incubate compounds with recombinant kinase (e.g., c-Met) and ATP/Substrate mix for 60 min.

  • Detection: Use ADP-Glo or FRET-based detection.

  • Validation: If

    
    , the pocket is hydrophobic-driven. If 
    
    
    
    , the substituent is solvent-exposed.
References
  • Design and synthesis of pyrazolopyridine c-Met inhibitors. National Institutes of Health (NIH).

  • Fipronil and its metabolites: Mechanism of GABA receptor toxicity. PubMed.

  • Metabolic stability of N-alkyl vs N-aryl pyrazoles. Journal of Medicinal Chemistry.

  • Comparative photochemistry and metabolism of phenylpyrazoles. ResearchGate.

  • Review of Pyrazole Biological Activities. MDPI.

Sources

Validation

Technical Guide: Distinguishing 1-Phenyl-5-Propyl from 1-Phenyl-3-Propyl Isomers via NOESY NMR

Executive Summary In the synthesis of 1-phenyl-pyrazoles via the condensation of phenylhydrazine with unsymmetrical 1,3-diketones, a mixture of 1-phenyl-5-propyl and 1-phenyl-3-propyl regioisomers is frequently obtained....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-phenyl-pyrazoles via the condensation of phenylhydrazine with unsymmetrical 1,3-diketones, a mixture of 1-phenyl-5-propyl and 1-phenyl-3-propyl regioisomers is frequently obtained. While 1D 1H NMR often shows subtle chemical shift differences, it rarely provides unambiguous structural proof due to solvent-dependent shifts and overlapping multiplets.

The Definitive Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides a self-validating method for assignment by detecting through-space magnetization transfer (< 5 Å).

  • The 1,5-isomer is identified by a strong NOE cross-peak between the phenyl ortho-protons and the propyl

    
    -methylene protons .
    
  • The 1,3-isomer is identified by a strong NOE cross-peak between the phenyl ortho-protons and the pyrazole C5-proton , with a complete absence of NOE to the propyl chain.

The Challenge: Regioisomerism in Heterocycles

The reaction kinetics of hydrazine condensations favor the formation of the 1,5-isomer (kinetic product) or the 1,3-isomer (thermodynamic product) depending on steric bulk and solvent conditions.

Structural Ambiguity
  • Isomer A (1-Phenyl-5-propyl): The steric bulk of the propyl group at position 5 forces the phenyl ring to twist out of coplanarity, often shielding the propyl protons.

  • Isomer B (1-Phenyl-3-propyl): The phenyl ring is adjacent to a small proton (C5-H), allowing for greater planarity and conjugation.

Reliance solely on chemical shift rules (e.g., "C5-H is usually upfield of C3-H") is risky due to substituent effects. NOESY offers a geometric proof independent of electronic shielding calculations.

The Solution: NOESY Mechanistic Basis

NOESY correlates protons that are close in space, regardless of whether they are bonded to each other. The intensity of the NOE signal is proportional to


, where 

is the distance between nuclei.[1]
Expected Spatial Correlations
Feature1-Phenyl-5-Propyl (Isomer 5)1-Phenyl-3-Propyl (Isomer 3)
N1-Substituent Phenyl RingPhenyl Ring
C5-Substituent Propyl Group (

)
Proton (

)
Diagnostic Proximity Ph(ortho)

Propyl(

-CH

)
Ph(ortho)

C5-H
Distance < 3.5 Å (Strong NOE)< 2.5 Å (Strong NOE)
Negative Control No NOE between Ph and C4-H (weak/medium)No NOE between Ph and Propyl

Experimental Protocol

To ensure data integrity, follow this "Self-Validating" protocol.

A. Sample Preparation (Critical for Small Molecules)

For small molecules (MW < 600 Da), the NOE is positive and can be weak. Dissolved oxygen (paramagnetic) facilitates relaxation, quenching the NOE signal.

  • Concentration: Prepare a sample of ~10-20 mg in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Degassing: Flush the NMR tube with dry nitrogen or argon for 2-5 minutes, or use the freeze-pump-thaw method if signal-to-noise is critical.

  • Filtration: Filter through a 0.2

    
    m PTFE filter to remove particulates that cause magnetic inhomogeneity.
    
B. Acquisition Parameters (400-600 MHz Instrument)
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Phase-sensitive 2D NOESY with gradient selection).

  • Relaxation Delay (D1): Set to

    
     (typically 2-3 seconds). Insufficient relaxation suppresses the NOE buildup.
    
  • Mixing Time (

    
    ): The most critical parameter. [2]
    
    • Small Molecules (MW < 600):500 ms - 800 ms .

    • Reasoning: Small molecules tumble fast (short correlation time

      
      ). The NOE builds up slowly and is positive (opposite phase to diagonal).[1] Using a protein-standard mixing time (100 ms) will result in zero signal .
      
  • Scans (NS): Minimum 16 scans per increment (32 preferred for clear cross-peaks).

  • Increments (TD1): 256 (for standard resolution) or 512 (for high resolution).

C. Processing
  • Window Function: Apply a sine-squared (QSINE, SSB=2) function in both dimensions.

  • Phasing: Phase the diagonal peaks to be negative (or positive, depending on software convention). Real NOE cross-peaks for small molecules will have the opposite sign to the diagonal (e.g., Diagonal = Negative, Cross-peaks = Positive).[1][3]

    • Note: Exchange peaks (if acidic protons are present) will have the same sign as the diagonal.

Logic Flow & Visualization

Diagram 1: The Spatial Logic of Assignment

This diagram illustrates the physical proximity that generates the diagnostic signal.

G cluster_0 1-Phenyl-5-Propyl (Target) cluster_1 1-Phenyl-3-Propyl (Alternative) Ph_Ortho_5 Phenyl (Ortho-H) NOE_5 STRONG NOE (< 4 Å) Ph_Ortho_5->NOE_5 Propyl_Alpha_5 Propyl (Alpha-CH2) NOE_5->Propyl_Alpha_5 Ph_Ortho_3 Phenyl (Ortho-H) NOE_3 STRONG NOE Ph_Ortho_3->NOE_3 NO_NOE NO NOE (> 5 Å) Ph_Ortho_3->NO_NOE C5_H_3 Pyrazole Ring H (C5) Propyl_3 Propyl Group (C3) NOE_3->C5_H_3 NO_NOE->Propyl_3

Caption: Spatial relationships defining the NOE correlations. Green paths indicate observed signals; red dashed paths indicate absence of signal.

Diagram 2: Experimental Decision Tree

Follow this logic to interpret your spectrum.

DecisionTree Start Acquire 2D NOESY (Mix Time: 600ms) Locate Locate Phenyl Ortho-H (Multiplet ~7.4-7.8 ppm) Start->Locate Check1 Check Cross-peak at Propyl Alpha-CH2 (~2.5 ppm) Locate->Check1 Result1 Cross-peak Present? Check1->Result1 Isomer5 CONCLUSION: 1-Phenyl-5-Propyl Isomer Result1->Isomer5 YES (Strong) Check2 Check Cross-peak at Pyrazole Ring H (~6.0-8.0 ppm) Result1->Check2 NO Result2 Cross-peak Present? Check2->Result2 Isomer3 CONCLUSION: 1-Phenyl-3-Propyl Isomer Result2->Isomer3 YES (Strong) Fail Inconclusive: Check Mixing Time/Degassing Result2->Fail NO

Caption: Step-by-step decision matrix for assigning regioisomers based on NOESY cross-peaks.

Data Interpretation Table

Use this table to document your findings.

Diagnostic PairChemical Shift (

)
1,5-Isomer Result1,3-Isomer Result
Ph-ortho / Propyl-

~7.5 ppm / ~2.6 ppmPositive Cross-peak Silent (No peak)
Ph-ortho / C5-H ~7.5 ppm / ~6.5-7.8 ppmSilent (No peak)Positive Cross-peak
Ph-ortho / C4-H ~7.5 ppm / ~6.3 ppmWeak/Medium NOEWeak/Medium NOE
Phase relative to Diagonal N/AOpposite SignOpposite Sign

Note on Artifacts:

  • COSY Artifacts: You may see "anti-diagonal" patterns or peaks with dispersive phase (up/down) if the J-coupling is strong. These are not NOEs.

  • t1 Noise: Streaks running vertically from strong solvent or methyl peaks. Ignore these.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (Authoritative source on NOE distance dependence ).
  • Indiana University NMR Facility. (2010).[1] 2D NOESY and ROESY for Small Molecules. Retrieved from [Link] (Detailed parameter setup for Varian/Bruker systems).

  • NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-phenyl- Data. Retrieved from [Link] (Reference data for pyrazole chemical shifts).

  • Reich, H. J. (2018). Structure Determination Using NMR: NOE. University of Wisconsin-Madison. Retrieved from [Link] (Mechanistic distinction between small and large molecule NOE regimes).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride

Executive Summary & Hazard Architecture The "Why" Behind the Protocol: As researchers, we often treat intermediates like 1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride as generic organic solids. This is a critical er...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The "Why" Behind the Protocol: As researchers, we often treat intermediates like 1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride as generic organic solids. This is a critical error. This compound is an aminopyrazole salt , commonly utilized as a scaffold in pharmaceutical synthesis (e.g., PDE5 inhibitor analogues).

Its hydrochloride salt form introduces two specific logistical hazards that dictate our PPE strategy:

  • Hygroscopic Acidity: Upon contact with mucosal moisture (lungs, eyes), the HCl moiety hydrolyzes, creating a localized acidic environment (pH < 3) that accelerates tissue irritation beyond simple mechanical abrasion.

  • Fine Particulate Dispersion: Aminopyrazoles are often low-density powders prone to static charging. This makes inhalation (H335) and surface contamination the primary exposure vectors.

Core Hazard Classifications (GHS/CLP):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes serious irritation.[2][3][4][5][6]

  • STOT-SE: Category 3 (H335) – Respiratory tract irritation.[5]

The PPE Matrix: A Self-Validating System

Do not rely on "standard lab attire." Use this matrix to build a barrier system where failure in one layer is caught by the next.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Rationale: The powder is static-prone. If working outside a hood (not recommended), a fitted P100 respirator is mandatory to block acidic particulates.
Dermal (Hands) Double-Gloving Strategy Inner Layer: Nitrile (4 mil/0.10mm) – Dexterity.Outer Layer: Nitrile (Extended Cuff, 5-8 mil) – Mechanical strength.Validation: Change outer gloves immediately upon visible contamination.
Ocular Chemical Goggles Rationale: Safety glasses are insufficient for fine powders. Goggles seal against airborne dust that can bypass side-shields and react with eye moisture.
Body Lab Coat (Poly/Cotton) Requirement: Must be buttoned to the neck. For scale-up (>100g), use a Tyvek® sleeve or apron to prevent cuff contamination.

Operational Protocol: Step-by-Step

This protocol uses "Defensive Handling"—assuming the compound is both a sensitizer and a corrosive until proven otherwise.

Phase A: Pre-Operational Setup
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Aminopyrazole salts are notorious for "jumping" due to static charge.

  • Acidity Check: Prepare a saturated sodium bicarbonate (

    
    ) wipe-down solution. You will use this to neutralize the workspace later.
    
  • Airflow Verification: Ensure fume hood face velocity is between 80–100 fpm .

Phase B: Active Handling (Weighing & Transfer)
  • The "Draft Shield" Technique: When weighing, do not turn off the fume hood. Instead, use a balance draft shield.

  • Solubilization Logic:

    • Caution: When dissolving this HCl salt in water or alcohols, a mild exotherm may occur.

    • Procedure: Add the solid to the solvent slowly. Do not add solvent to the solid, as this can create a "paste" that traps heat and spatters.

  • Spillage Management:

    • Dry Spill: Do not wipe dry. Cover with a wet paper towel (water) to dampen the powder, preventing aerosolization, then wipe up.

    • Wet Spill: Neutralize with weak base (sodium bicarbonate) before final cleanup.

Phase C: Decontamination & Disposal
  • The "Acid Test" Validation: After cleaning the bench with soap/water, wipe the surface with a pH strip. If it turns red/orange, acidic residues remain—re-clean with bicarbonate solution.

  • Waste Segregation:

    • Solid Waste: Dispose of in "Solid Hazardous Waste" (Red Bag/Bin).

    • Liquid Waste: Segregate into "Halogenated Organic Solvents" (if dissolved in DCM/Chloroform) or "Non-Halogenated" (if in MeOH/EtOH). Do not mix with strong oxidizers (e.g., Nitric acid) as pyrazoles can form unstable nitro-compounds.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Handling 1-phenyl-5-propyl-1H-pyrazol-4-amine HCl RiskAssess Risk Assessment: Is Quantity > 10 grams? Start->RiskAssess SmallScale Small Scale (<10g) Standard PPE (Double Nitrile, Goggles) RiskAssess->SmallScale No LargeScale Large Scale (>10g) Enhanced PPE (Tyvek Sleeves, P100 Mask if outside hood) RiskAssess->LargeScale Yes HoodCheck Engineering Control: Is Fume Hood Velocity > 80 fpm? SmallScale->HoodCheck LargeScale->HoodCheck StopWork STOP WORK Contact EHS / Maintenance HoodCheck->StopWork No Handling Active Handling: 1. Use Anti-static gun 2. Wet-wipe spills immediately HoodCheck->Handling Yes Disposal Disposal: Segregate from Oxidizers Incinerate via Licensed Contractor Handling->Disposal

Caption: Operational workflow for risk-based PPE selection and handling logic.

Emergency Response Data

  • In Case of Eye Contact: Immediately flush with water for 15 minutes.[4][7] The HCl salt can cause rapid corneal damage; speed is critical to dilute the acidity.

  • In Case of Skin Contact: Wash with soap and water.[4][5][8][9] Do not use alcohol-based sanitizers immediately, as they may increase skin permeability to the amine.

  • Spill Cleanup: Dampen solid spills with water to prevent dust. Neutralize surface with 5% Sodium Bicarbonate.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopyrazole derivatives (General Class Hazards). Retrieved from

  • CymitQuimica. (2026).[5][10] Safety Data Sheet: 1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyrazole Hydrochloride Salts. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[11] National Academies Press.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-phenyl-5-propyl-1H-pyrazol-4-amine hydrochloride
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